molecular formula C9H9BrO B13430747 (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

カタログ番号: B13430747
分子量: 213.07 g/mol
InChIキー: QYVONEHTDRTAHN-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H9BrO

分子量

213.07 g/mol

IUPAC名

(2S)-5-bromo-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1

InChIキー

QYVONEHTDRTAHN-VIFPVBQESA-N

異性体SMILES

C1[C@@H](CC2=C1C=CC(=C2)Br)O

正規SMILES

C1C(CC2=C1C=CC(=C2)Br)O

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Applications of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (commonly referred to as (S)-5-bromoindan-2-ol) is a highly valuable chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.

To understand its structural significance, one must examine the desymmetrization of the indane core. In an unsubstituted indan-2-ol, the molecule possesses a plane of symmetry, rendering the C2 carbon achiral. However, the introduction of a bromine atom at the C5 position breaks this symmetry. The pathways from C2 through C1 to the aromatic ring, and from C2 through C3 to the aromatic ring, are no longer chemically equivalent (diastereotopic/enantiotopic pathways). Consequently, C2 becomes a stereocenter, giving rise to two distinct enantiomers: (R) and (S).

In drug development, the (S)-enantiomer serves as a critical precursor for synthesizing chiral 2-aminoindanes. These motifs are privileged pharmacophores found in various neurological and cardiovascular therapeutics, necessitating rigorous stereochemical control during synthesis [1].

Physicochemical Properties

Understanding the quantitative physicochemical properties of (S)-5-bromoindan-2-ol is essential for optimizing reaction conditions, predicting solubility, and designing chromatographic purification methods [2].

PropertyValue
IUPAC Name (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
Exact Mass 211.9837 Da
Topological Polar Surface Area (TPSA) 20.23 Ų
LogP (Octanol/Water) ~1.91
Melting Point 115–117 °C (Data for racemate)
Physical Form Solid (typically crystalline powder)

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of (S)-5-bromoindan-2-ol lies in its orthogonal reactivity , which allows chemists to independently manipulate two distinct functional groups without cross-interference:

  • The C2 Hydroxyl Group (Stereospecificity): The secondary alcohol can be activated (via mesylation or tosylation) to become an excellent leaving group. Subsequent nucleophilic attack (e.g., by an azide ion) proceeds via an SN​2 mechanism, resulting in a strict Walden inversion. Thus, the (S)-alcohol is seamlessly converted into an (R)-azide.

  • The C5 Bromide Group (Cross-Coupling): The aryl bromide is highly reactive toward palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). Because these transition-metal-catalyzed reactions occur at the sp2 hybridized carbon of the aromatic ring, they do not perturb the sp3 stereocenter at C2.

Reactivity Core (S)-5-Bromoindan-2-ol C2 C2 Hydroxyl Group Core->C2 C5 C5 Bromide Group Core->C5 Mesylation Mesylation/Tosylation (Activation) C2->Mesylation Coupling Pd-Catalyzed Cross-Coupling C5->Coupling Azide SN2 with NaN3 (Walden Inversion) Mesylation->Azide Stereospecific Amine (R)-5-Bromo-2-aminoindane Azide->Amine Reduction Deriv C5-Substituted Indanols Coupling->Deriv Suzuki/Buchwald

Orthogonal reactivity map showing C2 stereospecificity and C5 cross-coupling.

Experimental Protocols

Because direct asymmetric synthesis of the indane core can be challenging, the most robust, scalable, and self-validating method to obtain (S)-5-bromoindan-2-ol is through the enzymatic kinetic resolution of the chemically synthesized racemate.

Protocol 1: Enzymatic Kinetic Resolution using CALB

Candida antarctica lipase B (CALB) possesses a highly specific hydrophobic active site that preferentially binds the (R)-enantiomer of secondary cyclic alcohols. By using vinyl acetate as an acyl donor, CALB selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer untouched [3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g (46.9 mmol) of racemic 5-bromoindan-2-ol in 100 mL of anhydrous tert-butyl methyl ether (MTBE).

  • Acyl Donor Addition: Add 13.0 mL (140.7 mmol, 3.0 eq) of vinyl acetate. Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion.

  • Enzyme Introduction: Add 1.0 g of immobilized CALB (Novozym 435).

  • Incubation & Monitoring: Stir the suspension gently at 35 °C. Monitor the reaction via chiral HPLC. The reaction is self-validating; it will naturally halt at ~50% conversion once all the (R)-enantiomer is consumed.

  • Filtration: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and recycled). Concentrate the filtrate under reduced pressure.

  • Chromatographic Separation: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2). The acylated product, (R)-5-bromoindan-2-yl acetate, is significantly less polar and elutes first. The target (S)-5-bromoindan-2-ol elutes second, yielding a highly enantioenriched product ( ee>99% ).

G Racemate Racemic 5-Bromoindan-2-ol Enzyme CALB Lipase + Vinyl Acetate Racemate->Enzyme Kinetic Resolution S_Alcohol (S)-5-Bromoindan-2-ol (Unreacted) Enzyme->S_Alcohol E > 100 R_Acetate (R)-5-Bromoindan-2-yl acetate (Acylated) Enzyme->R_Acetate Separation Silica Gel Chromatography S_Alcohol->Separation R_Acetate->Separation

Enzymatic kinetic resolution of racemic 5-bromoindan-2-ol using CALB.

Protocol 2: Stereospecific Conversion to (R)-5-Bromo-2-aminoindane

To utilize the (S)-alcohol in API synthesis, it is frequently converted into the corresponding chiral amine.

Step-by-Step Methodology:

  • Activation (Mesylation): Dissolve 5.0 g of (S)-5-bromoindan-2-ol in 50 mL of anhydrous dichloromethane (DCM). Add 4.9 mL of triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add 2.2 mL of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Causality: This transforms the poor hydroxyl leaving group into an excellent mesylate leaving group without breaking the C-O bond, thereby retaining the (S) configuration.

  • Nucleophilic Substitution ( SN​2 ): Isolate the mesylate and redissolve in 40 mL of anhydrous DMF. Add 3.0 g of sodium azide ( NaN3​ , 2.0 eq) and heat to 65 °C for 12 hours. Causality: The azide nucleophile attacks the stereocenter from the opposite face of the bulky mesylate group, forcing a complete Walden inversion to yield (R)-5-bromo-2-azidoindane.

  • Reduction: Reduce the azide intermediate to the primary amine using the Staudinger reaction (Triphenylphosphine in THF/Water) or catalytic hydrogenation (Pd/C, H2​ balloon) to yield enantiopure (R)-5-bromo-2-aminoindane.

References

  • Göksu, S., et al. "Concise Syntheses of 2-Aminoindans via Indan-2-ol." Tetrahedron, 61(28), 6801-6807 (2005). URL:[Link]

  • ChemSynthesis Database. "5-bromo-2-indanol - C9H9BrO, density, melting point, boiling point, structural formula, synthesis." URL:[Link]

  • MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules, 29(11), 2443 (2024). URL:[Link]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indanol scaffold is a privileged structural motif present in numerous biologically active molecules and chiral ligands. Specifically, enantiomerically pure (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol serves as a critical building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often paramount to the desired biological activity, necessitating robust and efficient methods for its enantioselective preparation. This guide provides a comprehensive overview of the primary synthetic strategies to access the (S)-enantiomer of 5-Bromo-2,3-dihydro-1H-inden-2-ol, with a focus on asymmetric reduction of the corresponding prochiral ketone and enzymatic kinetic resolution of the racemic alcohol. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind the synthetic choices and providing detailed experimental protocols.

Strategic Approaches to Enantioselectivity

The synthesis of a single enantiomer of a chiral alcohol like 5-Bromo-2,3-dihydro-1H-inden-2-ol can be broadly approached via two main strategies: asymmetric synthesis and resolution of a racemic mixture. In the context of this target molecule, the most industrially viable and academically established methods are:

  • Asymmetric Reduction of 5-Bromo-2-indanone: This approach involves the direct conversion of a prochiral ketone into the desired chiral alcohol using a chiral catalyst. This method is often preferred for its atom economy.

  • Kinetic Resolution of racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol: This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.

This guide will delve into the practical application of these two powerful techniques.

Part 1: Asymmetric Reduction of 5-Bromo-2-indanone

The most direct route to (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is the asymmetric reduction of its corresponding prochiral ketone, 5-Bromo-2-indanone. Two preeminent methods for this transformation are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂).[1]

The enantioselectivity of the CBS reduction is dictated by the chiral environment created by the oxazaborolidine catalyst. The reaction proceeds through a highly organized, six-membered transition state.[1][3]

  • Catalyst Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2][3]

  • Substrate Coordination: The ketone (5-Bromo-2-indanone) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, with the larger substituent (the indane framework) positioned away from the chiral group on the catalyst.

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via an intramolecular, six-membered ring transition state. This directed hydride transfer to one face of the ketone results in the formation of the desired enantiomer of the alcohol.[3]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated for the next catalytic cycle.

The choice of the (S)-CBS catalyst will stereoselectively yield the (R)-alcohol, while the (R)-CBS catalyst will yield the (S)-alcohol. For the synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, the (R)-CBS catalyst is therefore required.

CBS_Reduction cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products ketone 5-Bromo-2-indanone coordination Ketone Coordination ketone->coordination catalyst (R)-CBS Catalyst activation Catalyst-Borane Complex Formation catalyst->activation borane BH3•SMe2 borane->activation activation->coordination transfer Hydride Transfer (Transition State) coordination->transfer release Product Release & Catalyst Regeneration transfer->release release->catalyst Regeneration product (S)-5-Bromo-2,3-dihydro- 1H-inden-2-ol release->product

Caption: Workflow for the Corey-Itsuno (CBS) Reduction.

Materials:

  • 5-Bromo-2-indanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromo-2-indanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another cornerstone of asymmetric synthesis, capable of reducing a wide array of ketones with exceptional enantioselectivity.[4] This method typically utilizes a ruthenium(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[5]

The Noyori hydrogenation operates through a metal-ligand bifunctional mechanism.[5]

  • Catalyst Activation: The pre-catalyst, typically a Ru(II) complex, is activated under basic conditions in an alcohol solvent (e.g., isopropanol) to form the active ruthenium hydride species.

  • Outer-Sphere Hydrogenation: Unlike many hydrogenation reactions, the substrate does not directly coordinate to the metal center. Instead, the reaction proceeds through an outer-sphere mechanism.

  • Bifunctional Catalysis: The ketone interacts with the catalyst through a six-membered pericyclic transition state. The acidic N-H proton on the diamine ligand protonates the carbonyl oxygen, while the hydridic Ru-H bond delivers a hydride to the carbonyl carbon.

  • Enantioselective Induction: The chiral diphosphine and diamine ligands create a highly defined chiral pocket around the active site, forcing the ketone to approach in a specific orientation, which leads to the selective formation of one enantiomer of the alcohol.

This method is highly efficient, often requiring very low catalyst loadings, and is considered a green chemistry approach due to the use of hydrogen gas as the reductant.[4]

Noyori_Hydrogenation cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Product ketone 5-Bromo-2-indanone transition_state Outer-Sphere Bifunctional Transition State ketone->transition_state catalyst Ru(II)-Chiral Diphosphine/ Diamine Pre-catalyst activation Formation of Active Ru-Hydride Species catalyst->activation hydrogen H2 Gas hydrogen->activation base Base (e.g., KOtBu) base->activation activation->transition_state product_formation Formation of Alcohol and Regeneration of Catalyst transition_state->product_formation product_formation->activation Regeneration product (S)-5-Bromo-2,3-dihydro- 1H-inden-2-ol product_formation->product

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Part 2: Enzymatic Kinetic Resolution of Racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6] Enzymatic kinetic resolution (EKR) using lipases is a particularly attractive method due to the high enantioselectivity, mild reaction conditions, and environmental benignity of enzymes.[7]

Principle of Lipase-Catalyzed Kinetic Resolution

The principle of EKR is the enzyme-catalyzed acylation of a racemic alcohol. The enzyme's chiral active site preferentially accommodates one enantiomer over the other, leading to a much faster acylation rate for the "matched" enantiomer.[8]

For the resolution of racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol, a lipase (e.g., Candida antarctica Lipase B, often immobilized as Novozym 435) can be used to selectively acylate the (R)-enantiomer.[7] This leaves the desired (S)-enantiomer unreacted. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[6]

Kinetic_Resolution racemate Racemic 5-Bromo-indan-2-ol ((R)- and (S)-enantiomers) process_node Enzyme-Catalyzed Asymmetric Acylation racemate->process_node reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) reagents->process_node product_S (S)-5-Bromo-indan-2-ol (Unreacted, High ee) process_node->product_S Slow Reaction product_R (R)-5-Bromo-indan-2-yl acetate (Product, High ee) process_node->product_R Fast Reaction

Caption: Principle of Enzymatic Kinetic Resolution.

Materials:

  • Racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (as acyl donor)

  • Anhydrous solvent (e.g., tert-Butyl methyl ether (TBME) or Toluene)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flask, add racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol (1.0 eq) and the chosen anhydrous solvent (to a concentration of ~0.1-0.2 M).

  • Add vinyl acetate (1.5-2.0 eq).

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess of the remaining alcohol.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme through a pad of Celite. Wash the enzyme with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the mixture by flash column chromatography. The unreacted alcohol ((S)-5-Bromo-2,3-dihydro-1H-inden-2-ol) will elute separately from the acylated product ((R)-5-Bromo-2,3-dihydro-1H-inden-2-yl acetate).

  • Confirm the enantiomeric excess of the isolated (S)-alcohol by chiral HPLC.

Summary and Comparison of Pathways

PathwayKey ReagentsTypical ee (%)Yield (%)AdvantagesDisadvantages
CBS Reduction (R)-CBS Catalyst, BH₃·SMe₂>9585-95High enantioselectivity, well-established, direct conversion.Requires stoichiometric, pyrophoric borane; catalyst can be sensitive to air and moisture.[1]
Noyori Hydrogenation Ru(II)-Chiral Ligand Complex, H₂, Base>98>95Excellent enantioselectivity and yield, high atom economy, low catalyst loading.Requires specialized high-pressure hydrogenation equipment; catalysts can be expensive.
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435), Acyl Donor>99<50Extremely high enantioselectivity, mild conditions, environmentally friendly, reusable catalyst.Maximum theoretical yield of the desired enantiomer is 50%; requires separation of product and unreacted starting material.

Conclusion

The enantioselective synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is readily achievable through several robust and well-documented methodologies. The choice of pathway—asymmetric reduction versus kinetic resolution—depends on project-specific requirements such as desired yield, atom economy, available equipment, and cost.

  • Asymmetric reduction , particularly via the Corey-Itsuno (CBS) reduction or Noyori hydrogenation , offers a direct and high-yielding route from the prochiral ketone. These methods are ideal when maximizing material throughput is a primary concern.

  • Enzymatic kinetic resolution provides an unparalleled level of enantiopurity under mild, green conditions. While the theoretical yield is limited to 50%, the operational simplicity and exceptional selectivity make it a highly valuable strategy, especially when optical purity is the most critical parameter.

By understanding the underlying principles and practical considerations of each approach, researchers can confidently select and implement the optimal synthetic route to access this important chiral building block for their drug discovery and development programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]

  • de Mattos, M. C., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(10), 1754. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.[Link]

  • IntechOpen. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

  • Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Lipase-Catalyzed Kinetic Resolution. In Kinetic Resolution. Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Role of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of enantiopure active pharmaceutical ingredients (APIs) requires robust, versatile, and stereochemically predictable chiral building blocks. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (commonly referred to as (S)-5-bromoindan-2-ol) has emerged as a privileged scaffold in modern medicinal chemistry. Its unique architecture—combining a stereogenic secondary alcohol with a highly reactive aryl bromide—enables divergent synthetic pathways. This technical guide explores the structural dynamics, enantioselective resolution protocols, and downstream applications of this critical building block in the development of targeted therapeutics, including PRMT5 inhibitors and cardiac sarcomere modulators.

Structural Dynamics and Symmetry Breaking

Unsubstituted 2-indanol possesses a plane of symmetry, rendering it an achiral molecule. However, the introduction of a bromine atom at the C5 position breaks this symmetry, creating a chiral center at the C2 carbon [1]. This seemingly simple substitution transforms the molecule into a highly valuable bifunctional hub:

  • The C2-Hydroxyl Group: Acts as a stereochemical directing group and a nucleophilic site. It can undergo stereospecific inversion (via Walden inversion) to yield chiral aminoindanes, which are critical pharmacophores in neurodegenerative and oncological drugs [4].

  • The C5-Bromine Handle: Serves as an electrophilic site primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of the molecular framework without disturbing the C2 stereocenter [1].

Workflow A (S)-5-Bromoindan-2-ol (Chiral Hub) B C2-OH Activation (Mesylation/Mitsunobu) A->B Stereochemical Inversion C C5-Br Cross-Coupling (Pd-Catalyzed) A->C Suzuki/Buchwald Coupling D Chiral 2-Aminoindanes (PRMT5 Inhibitors) B->D Azide Reduction / Amination E C5-Functionalized Indanols (Cardiac Inhibitors) C->E Arylation / Alkylation

Caption: Divergent synthetic workflows leveraging the dual functionality of (S)-5-Bromoindan-2-ol.

Enantioselective Preparation Protocols

Obtaining (S)-5-bromoindan-2-ol in high enantiomeric excess (ee > 99%) is a prerequisite for its use in API synthesis. While preparative chiral High-Performance Liquid Chromatography (HPLC) is routinely used for milligram-to-gram scale resolutions [2], enzymatic kinetic resolution remains the most scalable and cost-effective method for industrial applications.

Protocol 1: Enzymatic Kinetic Resolution via CALB

Objective: Isolate (S)-5-bromoindan-2-ol from the racemic mixture using Candida antarctica Lipase B (CALB). Causality & Design: CALB exhibits profound enantioselectivity toward the (R)-enantiomers of secondary alcohols. By using vinyl acetate as the acyl donor, the reaction is rendered irreversible because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This thermodynamic driving force ensures complete acylation of the (R)-enantiomer, leaving the (S)-enantiomer untouched.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve racemic 5-bromoindan-2-ol (1.0 eq) in diisopropyl ether (DIPE). Causality: DIPE provides optimal substrate solubility while maintaining the structural integrity and active-site conformation of the lipase.

  • Enzyme Addition: Add Novozym 435 (immobilized CALB, 10% w/w) and vinyl acetate (3.0 eq).

  • Incubation: Stir the suspension gently at 35°C.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). The system validates itself when the peak corresponding to the (R)-alcohol completely disappears, and the conversion reaches exactly 50%. Proceeding beyond this point risks non-specific acylation of the (S)-enantiomer.

  • Separation: Filter off the immobilized enzyme (which can be washed and recycled). Concentrate the filtrate and separate the unreacted (S)-5-bromoindan-2-ol from the (R)-5-bromoindan-2-yl acetate via standard silica gel flash chromatography.

Resolution Racemic Racemic 5-Bromoindan-2-ol Enzyme CALB Lipase + Vinyl Acetate (Kinetic Resolution) Racemic->Enzyme S_ol (S)-5-Bromoindan-2-ol (Unreacted, >99% ee) Enzyme->S_ol Enantioselective Retention R_ac (R)-5-Bromoindan-2-yl acetate (Esterified) Enzyme->R_ac Enantioselective Acylation

Caption: Enzymatic kinetic resolution of racemic 5-bromoindan-2-ol using CALB.

Quantitative Comparison of Resolution Strategies

To guide process chemistry decisions, the following table summarizes the quantitative metrics of various resolution strategies [4][5].

StrategyReagents / Stationary PhaseMax Theoretical YieldTypical ee (%)Scalability
Enzymatic Resolution CALB / Vinyl Acetate50%>99%High (Kg scale)
Chiral HPLC/SFC Chiralcel OD/OJ50%>99%Low-Medium (Gram scale)
Diastereomeric Salt (R)-Mandelic Acid (on amine)50%90-95%High (Kg scale)
Dynamic Kinetic Res. (DKR) CALB + Ru-catalyst100%>98%Medium (Complex setup)

Downstream Transformations in Drug Discovery

The true value of (S)-5-bromoindan-2-ol lies in its downstream applications. It is a critical precursor for two major classes of modern therapeutics: PRMT5 inhibitors and Cardiac Sarcomere inhibitors.

Application 1: PRMT5 Inhibitors (Oncology)

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic target for cancers with MTAP deletions. The synthesis of highly potent PRMT5 inhibitors often requires chiral aminoindane moieties to perfectly occupy the enzyme's active site [2]. (S)-5-bromoindan-2-ol is converted to its corresponding chiral amine to build these complex inhibitors.

Protocol 2: Stereospecific Amination via Azide Displacement

Objective: Convert (S)-5-bromoindan-2-ol to (R)-5-bromoindan-2-amine with complete stereochemical inversion. Causality & Design: Direct amination of secondary alcohols is prone to racemization via carbocation intermediates (SN1). To ensure a pure SN2 pathway, the hydroxyl group is first converted to a mesylate. The minimal steric bulk of the mesylate group facilitates a clean backside attack by the azide ion, resulting in a perfect Walden inversion [4].

Step-by-Step Methodology:

  • Mesylation: Dissolve (S)-5-bromoindan-2-ol in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Causality: The low temperature prevents elimination side-reactions (E2).

  • Azidation: Isolate the mesylate and dissolve in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq) and heat to 60°C.

  • Self-Validating IPC (IR Spectroscopy): Monitor the reaction using FTIR. The system is validated when the broad -OH stretch (~3300 cm⁻¹) is entirely replaced by a sharp, intense azide stretch at ~2100 cm⁻¹.

  • Reduction: Transfer the isolated azide to a hydrogenation reactor. Add Pd/C (10% w/w) and stir under an H₂ atmosphere (1 atm) until gas uptake ceases. Filter through Celite to yield the optically pure (R)-5-bromoindan-2-amine.

Application 2: Cardiac Sarcomere Inhibitors

For the treatment of Hypertrophic Cardiomyopathy (HCM) and Heart Failure with Preserved Ejection Fraction (HFpEF), researchers utilize the C5-bromine handle of the indanol core. Through Suzuki-Miyaura coupling, the bromine is replaced with complex heteroaryl groups, creating allosteric modulators that selectively target cardiac myosin without affecting smooth muscle[3].

Key Pharmaceutical Targets Utilizing the Building Block
Therapeutic AreaTarget Protein / MechanismRole of Building BlockKey Structural Contribution
Oncology PRMT5 InhibitionAmine PrecursorChiral C2 ensures precise active-site fit [2].
Cardiovascular Cardiac Myosin (Sarcomere)Core ScaffoldC5-Br enables late-stage diversification [3].
Neurology Dopamine D2 ReceptorsIndane BackboneRigid structure enhances CNS penetration [4].

Conclusion

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is far more than a simple cyclic alcohol; it is a meticulously designed chiral hub. By understanding the causality behind its reactivity—specifically the symmetry-breaking nature of the C5-bromine and the stereospecific potential of the C2-hydroxyl—medicinal chemists can deploy this building block to construct highly complex, enantiopure therapeutics with self-validating precision.

References

  • Guidechem. "862135-61-3 1H-Inden-2-ol,5-bromo-2,3-dihydro". Guidechem Chemical Database.
  • US Patent Application 20250154172A1. "Prmt5 inhibitors and uses thereof". Google Patents.
  • World Intellectual Property Organization WO2019144041A1. "Dihydrobenzofuran and inden analogs as cardiac sarcomere inhibitors". Google Patents.
  • Akıncıoğlu, A. et al. "Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives". ResearchGate.
  • Smolecule. "5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride". Smolecule Technical Data.

Recent literature on (S)-5-bromoindane-2-ol derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in central nervous system (CNS) agents, dopaminergic agonists, and antiretroviral drugs. Among its functionalized derivatives, (S)-5-bromoindane-2-ol serves as a highly versatile, bifunctional chiral building block. This whitepaper provides an in-depth mechanistic and procedural analysis of utilizing this compound to synthesize enantiopure 2-aminoindane derivatives. By detailing the causality behind specific synthetic choices—such as transition-metal-catalyzed etherification and stereospecific nucleophilic inversions—this guide establishes a self-validating framework for accessing complex chiral therapeutics.

The Chemical Significance of (S)-5-Bromoindane-2-ol

The structural architecture of (S)-5-bromoindane-2-ol offers two distinct, orthogonal handles for functionalization:

  • The C5 Aryl Bromide: This halogen acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Suzuki, or Buchwald-Hartwig). Because the indane ring lacks strong electron-withdrawing groups, standard Nucleophilic Aromatic Substitution ( SN​Ar ) is unviable. Thus, catalytic methodologies are strictly required to elaborate the aromatic core [1].

  • The C2 Chiral Hydroxyl Group: The secondary alcohol provides a stereocenter that can be manipulated via SN​2 displacement. Unlike the reductive amination of 2-indanones—which destroys the stereocenter and necessitates downstream chiral resolution—starting from the enantiopure (S)-alcohol allows for the stereospecific installation of amines with complete inversion of configuration[1].

This dual reactivity makes it an ideal precursor for synthesizing dopaminergic agents like 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine analogs and chiral 2-amino-5-methoxyindanes, which exhibit vital biological activities in the CNS [1, 3].

Mechanistic Workflow: Stereospecific Conversion to 2-Aminoindanes

The transformation of (S)-5-bromoindane-2-ol to (R)-2-amino-5-methoxyindane requires a carefully orchestrated sequence of reactions to preserve enantiomeric purity while avoiding side reactions such as elimination (which would yield the inactive indene).

Copper-Catalyzed Methoxylation (Ullmann-Type)

The first step involves replacing the bromine atom with a methoxy group. We employ an Ullmann-type coupling using Sodium Methoxide (NaOMe) and Copper(I) Iodide (CuI). Causality: The electron-rich nature of the indane ring actively resists direct nucleophilic attack. The CuI catalyst facilitates an oxidative addition/reductive elimination cycle that bypasses the high activation energy of an uncatalyzed SN​Ar pathway, ensuring high yields without racemizing the distant C2 stereocenter [1].

Activation and Stereospecific Azidation

To convert the hydroxyl group to an amine, direct Mitsunobu conditions are often plagued by competing elimination reactions due to the rigid bicyclic nature of the indane system. Causality: A two-step protocol is far superior. First, the alcohol is converted to a mesylate (a superb leaving group). Second, sodium azide ( NaN3​ ) is introduced in a polar aprotic solvent (DMF). The SN​2 trajectory of the azide strictly dictates an inversion of stereochemistry—converting the (S)-mesylate into the (R)-azide [1].

Catalytic Hydrogenation

The final reduction of the azide to the primary amine is achieved via Palladium on Carbon (Pd/C) catalyzed hydrogenation. Causality: This method is chosen over the Staudinger reduction (using PPh3​ ) because it generates only nitrogen gas as a byproduct, allowing the target amine to be cleanly precipitated as a hydrochloride salt without the need for tedious chromatography to remove triphenylphosphine oxide [1, 2].

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific endpoints to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of (S)-5-Methoxyindane-2-ol
  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve (S)-5-bromoindane-2-ol (1.0 eq) in anhydrous DMF/MeOH (4:1 v/v).

  • Catalyst Addition: Add CuI (0.1 eq) and a freshly prepared solution of NaOMe (3.0 eq) in MeOH.

  • Reaction: Heat the sealed mixture to 110°C for 16 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1); the starting material ( Rf​≈0.4 ) should completely disappear, replaced by a more polar spot.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (to complex copper salts), and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mesylation and Azidation to (R)-2-Azido-5-methoxyindane
  • Mesylation: Dissolve (S)-5-methoxyindane-2-ol (1.0 eq) in anhydrous DCM at 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Validation: Complete conversion to the mesylate is confirmed by TLC.

  • Azidation: Concentrate the DCM layer and redissolve the crude mesylate in anhydrous DMF. Add NaN3​ (2.0 eq) and heat to 80°C for 12 hours.

  • Workup: Dilute with water and extract with diethyl ether. The ether layer is washed extensively with water to remove residual DMF and NaN3​ . Dry and concentrate to yield the crude (R)-azide. Caution: Low molecular weight azides are potentially explosive; keep in solution when possible.

Protocol C: Reduction to (R)-2-Amino-5-methoxyindane Hydrochloride
  • Hydrogenation: Dissolve the (R)-azide in HPLC-grade MeOH. Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours. Validation: IR spectroscopy of an aliquot should show the complete disappearance of the strong azide stretch at ∼2100 cm−1 .

  • Salt Formation: Filter the mixture through a pad of Celite to remove Pd/C. Add 2M HCl in diethyl ether dropwise to the filtrate at 0°C until precipitation is complete. Filter and dry the highly pure (R)-2-amino-5-methoxyindane hydrochloride salt.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics for the stereospecific conversion workflow, highlighting the preservation and inversion of stereochemistry at critical junctures.

StepTransformationReagents & ConditionsYield (%)Stereochemical OutcomeEnantiomeric Excess (ee %)
1Bromide EtherNaOMe, CuI, DMF/MeOH, 110°C82%Retention>99%
2Alcohol MesylateMsCl, Et3​N , DCM, 0°C95%Retention>99%
3Mesylate Azide NaN3​ , DMF, 80°C78%Inversion ( SN​2 )>98%
4Azide Amine H2​ , Pd/C, MeOH, RT90%Retention>98%

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and stereochemical evolution from the chiral building block to the final active pharmaceutical intermediate.

G A (S)-5-Bromoindane-2-ol Chiral Scaffold B (S)-5-Methoxyindane-2-ol Ullmann Coupling A->B NaOMe, CuI 110°C C (S)-5-Methoxyindane-2-yl Mesylate Activation B->C MsCl, Et3N 0°C to RT D (R)-2-Azido-5-methoxyindane SN2 Inversion C->D NaN3, DMF 80°C (Inversion) E (R)-2-Amino-5-methoxyindane Target Amine D->E H2, Pd/C RT

Fig 1: Stereospecific synthesis of (R)-2-amino-5-methoxyindane from (S)-5-bromoindane-2-ol.

Conclusion

The utilization of (S)-5-bromoindane-2-ol bypasses the inefficiencies of late-stage chiral resolution by embedding stereocontrol at the very beginning of the synthetic sequence. By leveraging transition-metal catalysis for aryl functionalization and strict SN​2 dynamics for amine installation, medicinal chemists can reliably access a wide array of enantiopure 2-aminoindane derivatives. This self-validating workflow remains a cornerstone methodology in the discovery and optimization of next-generation CNS therapeutics.

References

  • Akıncıoğlu, A., Akbaba, Y., Polat Köse, L., Demirkol Akyüz, L., & Göksu, S. (2023). Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives. Tetrahedron, 133, 133277.1

  • Akıncıoğlu, A. (2023). An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ChemistrySelect, 8(17). 2

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (2003). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 46(4), 584-590. 3

Sources

The Pharmacological Potential of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The indane scaffold, a bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged structure" in modern medicinal chemistry. Its rigid conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This inherent structural advantage has made the indane core a cornerstone in the design of numerous therapeutic agents. A notable example is Indinavir, an HIV-1 protease inhibitor, where the indane moiety plays a critical role in anchoring the molecule within the enzyme's active site. Furthermore, the indanone core is a key feature in Donepezil, a leading therapeutic for the symptomatic treatment of Alzheimer's disease[1].

The functionalization of the indane skeleton offers a versatile platform for generating a diverse array of bioactive molecules. Derivatives of the indane and its oxidized form, indanone, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3]. This guide focuses on the (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol scaffold, exploring its synthetic accessibility, and, by extension from its parent class, its significant, yet largely untapped, pharmacological potential. The introduction of a bromine atom at the 5-position is a strategic modification, as halogenation is a well-established method in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of a molecule, often through improved lipophilicity and target interaction[4][5]. The specific (S)-stereochemistry at the 2-position introduces a chiral center, which is crucial for stereospecific interactions with biological targets.

This technical guide will provide an in-depth analysis of the synthesis, potential biological activities, and experimental evaluation of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol scaffolds, aimed at researchers, scientists, and drug development professionals.

Enantioselective Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

The synthesis of the target scaffold, (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, can be strategically approached in two key stages: the synthesis of the precursor ketone, 5-bromo-2-indanone, followed by its enantioselective reduction to the desired (S)-alcohol.

Synthesis of the Precursor: 5-Bromo-2-indanone

The precursor, 5-bromo-2-indanone, can be synthesized through established methods. A common route involves the acid-catalyzed dehydration of an indene glycol, which itself can be generated from the corresponding indene[6][7].

Enantioselective Reduction to (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Achieving the desired (S)-stereochemistry at the 2-position is critical for eliciting specific biological activity. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols[4][8][9]. This reaction typically employs a chiral oxazaborolidine catalyst and a borane source, such as borane-dimethyl sulfide complex (BMS). The chiral catalyst directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.

The proposed enantioselective synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol from 5-bromo-2-indanone is outlined below.

cluster_synthesis Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol start 5-Bromo-2-indanone reagents (S)-Me-CBS Catalyst Borane-DMS Complex Anhydrous THF start->reagents Enantioselective Reduction product (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol reagents->product

Caption: Proposed synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

This protocol is based on the principles of the Corey-Bakshi-Shibata (CBS) reduction and is adapted for the synthesis of the target compound.

Materials and Reagents:

  • 5-Bromo-2-indanone

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS) solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen, add a solution of 5-bromo-2-indanone (1 equivalent) in anhydrous THF.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, add (S)-Me-CBS solution (0.1 equivalents) dropwise via syringe.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at 0°C to quench the excess borane.

  • Acidification and Extraction: Add 1 M HCl and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Potential and Key Areas for Investigation

While direct pharmacological data for (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is not yet extensively reported, the well-documented activities of the broader indane and indanone classes provide a strong rationale for investigating its potential in several key therapeutic areas. The presence of the bromo-substituent is anticipated to modulate the biological activity, potentially enhancing potency and altering the selectivity profile[4][5].

Anticancer Activity

The indanone scaffold is a recurring motif in compounds with demonstrated anticancer properties[2][3][10]. Derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines[11]. Furthermore, studies on other heterocyclic systems have indicated that bromo-substitution can significantly enhance cytotoxic activity[4][12].

Hypothesized Mechanism of Action: Based on related compounds, the anticancer effects could be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis through modulation of Bcl-2 family proteins.

cluster_anticancer Hypothesized Anticancer Mechanism compound (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol target Cancer Cell Signaling (e.g., PI3K/Akt/mTOR) compound->target Inhibition apoptosis Induction of Apoptosis compound->apoptosis proliferation Inhibition of Cell Proliferation target->proliferation apoptosis->proliferation Leads to

Caption: Hypothesized anticancer mechanism of the bromo-indanol scaffold.

Neuroprotective Effects

The presence of the indane core in Donepezil, an acetylcholinesterase (AChE) inhibitor used in Alzheimer's therapy, highlights the potential of this scaffold in neurodegenerative diseases[1]. Indole-based compounds, which are structurally related, have shown neuroprotective effects against oxidative stress, a key factor in the pathology of many neurodegenerative disorders[13][14].

Hypothesized Mechanism of Action: The neuroprotective potential of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol may stem from its ability to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and protecting neuronal cells from H₂O₂-induced damage.

cluster_neuro Hypothesized Neuroprotective Mechanism stress Oxidative Stress (e.g., H₂O₂) neuron Neuronal Cell stress->neuron Induces compound (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol compound->stress Scavenges compound->neuron Protects damage Cell Damage & Apoptosis neuron->damage protection Neuroprotection

Caption: Hypothesized neuroprotective action against oxidative stress.

Antiviral Potential

The indane scaffold is a validated pharmacophore for antiviral activity, as exemplified by its inclusion in the HIV protease inhibitor Indinavir. Indan-based compounds have been explored for their inhibitory effects against a range of viruses[15].

Hypothesized Mechanism of Action: The antiviral activity could be exerted through the inhibition of viral enzymes crucial for replication, such as proteases or polymerases, or by interfering with viral entry into host cells.

Experimental Workflows for Pharmacological Evaluation

To systematically evaluate the pharmacological potential of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol and its derivatives, a series of well-established in vitro assays are recommended.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[16].

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective Activity Assessment: H₂O₂-Induced Oxidative Stress Model

The neuroprotective effects can be evaluated using the SH-SY5Y human neuroblastoma cell line, a common model for neuronal studies. Oxidative stress is induced by hydrogen peroxide (H₂O₂).

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid prior to the experiment.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200-400 µM) for 24 hours[17]. Include a control group (no compound, no H₂O₂), a H₂O₂-only group, and compound-only groups.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer screening protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Antiviral Activity Evaluation: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the ability of a compound to inhibit the replication of a lytic virus[15].

Materials and Reagents:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

  • Complete cell culture medium

  • Serum-free medium

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol stock solution (in DMSO)

  • Semi-solid overlay medium (e.g., medium with 0.8% methylcellulose)[18]

  • Crystal violet staining solution

  • 24-well cell culture plates

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 24-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that produces a countable number of plaques (50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum (mixed with the respective compound concentration or medium for control) to the wells[15]. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application: Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC₅₀ value.

cluster_workflow General Pharmacological Evaluation Workflow synthesis Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol anticancer Anticancer Screening (MTT Assay) synthesis->anticancer neuro Neuroprotection Assay (H₂O₂ Model) synthesis->neuro antiviral Antiviral Assay (Plaque Reduction) synthesis->antiviral data Data Analysis (IC₅₀ Determination) anticancer->data neuro->data antiviral->data

Caption: A streamlined workflow for evaluating the pharmacological potential.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from the aforementioned assays should be systematically organized and presented.

Table 1: Hypothetical Anticancer Activity of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
(S)-5-Bromo-2,3-dihydro-1H-inden-2-olMCF-7 (Breast)Data to be determined
(S)-5-Bromo-2,3-dihydro-1H-inden-2-olA549 (Lung)Data to be determined
Derivative 1MCF-7 (Breast)Data to be determined
Derivative 1A549 (Lung)Data to be determined
Doxorubicin (Control)MCF-7 (Breast)Known value
Doxorubicin (Control)A549 (Lung)Known value

Table 2: Hypothetical Neuroprotective Effect of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Treatment GroupH₂O₂ Concentration (µM)Cell Viability (%)
Control0100
H₂O₂ alone250Data to be determined
Test Compound (1 µM) + H₂O₂250Data to be determined
Test Compound (10 µM) + H₂O₂250Data to be determined

Future Directions and Conclusion

The (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive biological activities of the parent indane and indanone structures, this bromo-substituted chiral alcohol is a prime candidate for investigation as an anticancer, neuroprotective, and antiviral agent. The strategic inclusion of a bromine atom and a defined stereocenter provides a strong foundation for the development of potent and selective therapeutic leads.

References

  • Benchchem. (2025).
  • Benchchem. (2025). The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Bio-protocol. (n.d.). 2.7.3. Plaque Reduction Assay.
  • Bio-protocol. (n.d.). Anticancer assay (MTT).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2023).
  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol.
  • MDPI. (2025). Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells.
  • Benchchem. (n.d.).
  • PMC. (2024).
  • PMC. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds.
  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • MDPI. (2023).
  • Alfa Chemistry. (2025).
  • PMC. (2006).
  • PubMed. (2017). Recent Developments in Biological Activities of Indanones.
  • Organic Syntheses. (n.d.). 2-indanone.
  • PMC. (n.d.). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells.
  • PMC. (2026).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • YouTube. (2021).
  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Frontiers. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities.
  • ResearchGate. (n.d.). Observed enantioselectivity enhancement for the reduction of indanone....
  • ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF.
  • Enantioselective Reduction of Ketones. (n.d.).
  • Organic Syntheses. (n.d.). 2-indanone.
  • UniCA IRIS. (2024).
  • ACS Publications. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction.
  • PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Accounts of Chemical Research. (1999). Enantioselective Free Radical Reactions.
  • Thieme. (2014). Regioselective Synthesis of Indanones.

Sources

Toxicity, Hazards, and Safety Profile of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol serves as a critical chiral building block. It is predominantly utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs), including substituted 1-aminoindanes and dopaminergic compounds[1]. While highly valuable for cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and nucleophilic substitutions, its halogenated, lipophilic structure presents significant occupational hazards.

This whitepaper provides an authoritative analysis of the compound's toxicological mechanisms, hazard classifications, and the self-validating experimental workflows required to ensure operator safety and scientific integrity during laboratory manipulation.

Chemical Identity and Hazard Classification

The compound presents as a crystalline solid at standard temperature and pressure. According to the Globally Harmonized System (GHS), 5-bromoindan-2-ol is classified under several acute toxicity and irritant categories due to its capacity to disrupt biological membranes and induce localized inflammation[2].

Table 1: Physicochemical Properties and GHS Hazard Profile
Property / Hazard ParameterDescription / Value
Chemical Name (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
CAS Number 862135-61-3 (General/Racemic)[3]
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Toxicological Profile & Mechanism of Action

The toxicity of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is directly governed by its bipartite molecular architecture: the lipophilic indane core and the electrophilic aryl bromide moiety. Understanding this causality is essential for designing effective safety protocols.

  • Membrane Permeability: The indane skeleton imparts high lipophilicity, allowing the molecule to rapidly partition into and disrupt the lipid bilayers of epithelial cells in the respiratory tract, ocular mucosa, and epidermis.

  • Intracellular Accumulation: The hydroxyl (-OH) group acts as a hydrogen-bond donor/acceptor, increasing the molecule's residence time within aqueous intracellular environments rather than allowing rapid passive efflux.

  • Oxidative Stress & Inflammatory Cascade: Once intracellular, the electrophilic aryl bromide can induce oxidative stress. Halogenated aromatic compounds are known to deplete intracellular glutathione (GSH), leading to the accumulation of reactive oxygen species (ROS). This oxidative stress triggers the release of pro-inflammatory cytokines (such as IL-1α and TNF-α), manifesting clinically as the severe skin (H315), eye (H319), and respiratory irritation (H335) noted in its safety data sheets.

G A Exposure to (S)-5-Bromoindan-2-ol (Skin/Eye/Inhalation) B Lipid Bilayer Penetration (Indane Lipophilicity) A->B C Intracellular Accumulation (H-Bonding via -OH) B->C D Oxidative Stress & ROS Generation (Aryl Bromide Toxicity) C->D E Pro-inflammatory Cytokine Release (IL-1α, TNF-α) D->E F Epithelial Irritation (H315, H319, H335) E->F

Fig 1: Mechanistic pathway of epithelial irritation induced by (S)-5-Bromoindan-2-ol exposure.

Experimental Workflows & Safety Protocols

To ensure scientific integrity and operator safety, the handling of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol must follow a self-validating system of containment and reaction execution. The following protocol is designed for setting up a palladium-catalyzed cross-coupling reaction using this chiral substrate.

Protocol 1: Safe Handling and Reaction Setup

Rationale: The H332 (Harmful if inhaled) and H335 (Respiratory irritation) designations dictate that aerosolization of the crystalline powder is the primary exposure risk[2]. Standard benchtop weighing is unacceptable, as microscopic particulates can easily bypass standard surgical masks and enter the alveolar space.

  • Step 1: Pre-Weighing Validation (Self-Validating Step) Before handling the active compound, verify the fume hood or ventilated balance enclosure face velocity is between 80–120 feet per minute (fpm). Causality: Use a smoke pencil to confirm laminar flow and the absence of vortexing near the sash. This visually validates that aerosolized particles will be captured by the exhaust rather than pulled into the operator's breathing zone.

  • Step 2: Containment Weighing Tare a sealed Schlenk flask inside the localized exhaust environment. Transfer the required mass of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol using an anti-static spatula. Causality: Halogenated powders often carry static charges; an anti-static spatula prevents the electrostatic repulsion and subsequent dispersion of the toxic powder onto the balance pan or gloves.

  • Step 3: Closed-System Transfer Cap the reaction vessel with a high-quality rubber septum before removing it from the weighing enclosure. All subsequent solvent additions (e.g., anhydrous THF or DMF) must be performed via syringe techniques under an inert argon atmosphere on a Schlenk line.

  • Step 4: Reaction Execution During the catalytic cycle, maintain the system under positive inert gas pressure. Ensure the condenser is properly chilled to prevent the volatilization of any indanol derivatives.

  • Step 5: Quenching & Decontamination Upon reaction completion, quench the reaction mixture with a nucleophilic scavenger (e.g., ethanolamine or sodium thiosulfate). Causality: This step is critical to neutralize any unreacted electrophilic aryl bromide species, converting them into benign, water-soluble adducts before exposing the vessel to ambient laboratory air.

G S1 1. Risk Assessment Review SDS & PPE S2 2. Containment Weigh in Enclosure S1->S2 S3 3. Execution Closed Schlenk Line S2->S3 S4 4. Quenching Neutralize Bromide S3->S4 S5 5. Disposal Halogenated Waste S4->S5

Fig 2: Standard operating procedure for safe handling and reaction of halogenated indanols.

Environmental Hazard & Spill Response

Aryl bromides are environmentally persistent and exhibit high aquatic toxicity. Disposal of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol and its reaction byproducts must strictly avoid standard aqueous or non-halogenated waste streams.

  • Waste Segregation & Incineration: All liquid and solid waste containing this compound must be collected in dedicated, clearly labeled high-density polyethylene (HDPE) containers designated for Halogenated Organic Waste . Disposal must be routed through high-temperature commercial incineration equipped with flue-gas scrubbers. Causality: Low-temperature combustion of aryl bromides can generate highly toxic brominated dioxins and furans.

  • Spill Response: In the event of a powder spill outside of containment, do not sweep dry . Cover the spill with a damp absorbent pad or treat it with a compatible, high-flashpoint solvent (e.g., isopropanol) to suppress dust generation. Mechanically collect the resulting slurry using non-sparking tools and transfer it to a halogenated waste receptacle.

References

  • Akbaba, Y., et al. (2016). "An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives". ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol via Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Methodological Guide

Strategic Overview & Chemical Context

The chiral building block (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (commonly referred to as (S)-5-bromo-2-indanol) is a highly valued intermediate in contemporary pharmaceutical development. It is prominently featured in the synthesis of next-generation PRMT5 (Protein Arginine Methyltransferase 5) inhibitors for oncology[1], as well as KHK (Ketohexokinase) inhibitors for metabolic disorders[2].

While alternative routes exist—such as the asymmetric Jacobsen epoxidation of 5-bromoindene followed by reductive ring-opening[3]—the direct Asymmetric Transfer Hydrogenation (ATH) of 5-bromo-2-indanone using a chiral Ruthenium(II) catalyst offers superior atom economy, scalability, and operational simplicity. This protocol details a highly enantioselective ATH workflow utilizing the well-established RuCl(p-cymene)[(S,S)-TsDPEN] catalyst system.

Reaction Pathway

G Substrate 5-Bromo-2-indanone (Prochiral Ketone) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] TEAF (HCOOH/Et3N) Substrate->Catalyst ATH 25 °C, 16h Product (S)-5-Bromo-2-indanol (Crude >95% ee) Catalyst->Product Hydride Transfer Purification Recrystallization (Hexane/EtOAc) Product->Purification Enantiomeric Enrichment

Fig 1: Synthetic workflow for the asymmetric transfer hydrogenation of 5-bromo-2-indanone.

Safety & Handling Parameters

Before initiating the protocol, ensure all safety protocols are strictly observed. 5-Bromo-2,3-dihydro-1H-inden-2-ol and its precursors are biologically active and require proper handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

  • Precautionary Measures: Conduct all reactions in a certified fume hood. Wear appropriate PPE, including nitrile gloves (double-gloved for catalyst handling), safety goggles, and a lab coat.

  • Waste Disposal: Ruthenium-containing waste must be segregated and disposed of according to heavy metal environmental regulations.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Substrate: 5-Bromo-2-indanone (1.0 eq, 50.0 mmol, 10.55 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq, 0.5 mol%, 159 mg)

  • Hydrogen Donor: Triethylamine/Formic Acid azeotrope (TEAF, 5:2 molar ratio) (5.0 eq of HCOOH)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL)

Phase 1: Reaction Setup & Catalyst Activation

Expertise Note: The Ru(II) catalyst is sensitive to oxygen prior to the formation of the active 16-electron ruthenium hydride species. Strict Schlenk techniques are mandatory.

  • Preparation of the Reaction Vessel: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 15 minutes.

  • Substrate Loading: Introduce 10.55 g of 5-bromo-2-indanone into the flask. Add 100 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Degassing: Sparge the solution with Argon for 10 minutes to displace dissolved oxygen, which can prematurely deactivate the Ru-complex.

  • Catalyst Introduction: Quickly add 159 mg of RuCl(p-cymene)[(S,S)-TsDPEN] against a positive flow of Argon.

    • Causality: The (S,S) configuration of the TsDPEN ligand is specifically chosen to direct the hydride attack to the re-face of the ketone, exclusively yielding the (S)-enantiomer.

Phase 2: Asymmetric Reduction
  • Addition of Hydrogen Donor: Dropwise, add the TEAF mixture (approx. 10.5 mL) via syringe over 10 minutes at room temperature (20-25 °C).

    • Causality: Formic acid serves as the hydride source, decomposing into CO₂ and H₂. Triethylamine buffers the system, preventing the acid-catalyzed enolization of the 2-indanone, which would lead to racemic byproducts.

  • Reaction Monitoring: Seal the flask under a balloon of Argon (to allow for CO₂ evolution). Stir vigorously at 25 °C for 16 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is deemed self-validating when the starting material peak (UV 254 nm) is completely consumed, indicating >99% conversion.

Phase 3: Workup & Purification
  • Quenching: Once complete, quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize residual formic acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow solid.

  • Recrystallization (Enantiomeric Enrichment): Dissolve the crude solid in a minimum amount of hot EtOAc. Slowly add Hexanes until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Recrystallization leverages the differential solubility of the racemate versus the pure enantiomer, reliably upgrading the optical purity from ~95% ee to >99% ee.

  • Isolation: Filter the white crystalline solid, wash with cold hexanes, and dry under high vacuum for 12 hours.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, the following analytical parameters must be met. The expected melting point for the pure compound is 115-117 °C[4].

Table 1: Quantitative Analytical Summary

Analytical MethodParameterExpected ResultValidation Purpose
Chiral HPLC Enantiomeric Excess (ee)> 99.0% (S-isomer)Confirms stereoselectivity of the ATH catalyst.
¹H NMR (400 MHz) Chemical Shifts (CDCl₃)δ 4.65 (m, 1H, CH-OH)Confirms reduction of the ketone to the secondary alcohol.
Melting Point Thermal Transition115 - 117 °CVerifies bulk purity and crystalline integrity[4].
Mass Spectrometry [M-H]⁻ or [M+H-H₂O]⁺m/z ~195 / 197 (Br isotopes)Confirms molecular weight and presence of the bromine atom.

References

  • WO2024220917A1 - Prmt5 inhibitors and uses thereof Google P
  • A Site-Specific Synthetic Route to Substituted Inda(box)
  • WO2022212194A1 - Khk inhibitors Google P
  • 5-bromo-2,3-dihydro-1H-inden-2-ol Safety D
  • 5-bromo-2-indanol - Synthesis and Physical Properties Chemical Synthesis D

Sources

The Strategic Role of (S)-5-bromoindane-2-ol as a Gateway to Advanced Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the creation of enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development. Asymmetric catalysis, driven by the innovation of chiral ligands, offers the most elegant and efficient means to achieve this stereochemical control.[1] Among the privileged scaffolds for chiral ligands, the rigid and well-defined structure of the indane framework has proven to be exceptionally effective. This application note delves into the strategic use of (S)-5-bromoindane-2-ol , not as a direct ligand itself, but as a pivotal precursor to a sophisticated class of tunable ligands for a variety of asymmetric transformations. The presence of the bromine atom at the 5-position is not a passive substituent; it is a versatile chemical handle that unlocks the potential for late-stage diversification, allowing for the synthesis of a library of tailored ligands from a common chiral intermediate.[2][3]

The Bromo-Indanol Scaffold: A Platform for Ligand Diversification

The true value of (S)-5-bromoindane-2-ol lies in its potential to be converted into more complex and highly effective ligands, most notably the inda(box) (indenyl-bis(oxazoline)) family of ligands. The synthetic strategy hinges on the transformation of the indanol to the corresponding cis-1-amino-2-indanol, which then serves as the chiral backbone for the bis(oxazoline) moiety. The bromine atom remains intact throughout this sequence, providing a crucial point for subsequent chemical modification via powerful cross-coupling reactions.

This modular approach allows researchers to systematically tune the steric and electronic properties of the ligand by introducing a wide array of substituents at the 5-position. This fine-tuning is critical for optimizing catalyst performance in specific asymmetric reactions, potentially leading to enhanced enantioselectivity and reactivity.[2][3]

Synthetic Pathway to Chiral Bromo-Functionalized Ligands

The synthesis of bromo-functionalized inda(box) ligands is a multi-step process that begins with the creation of the chiral indane core. A robust and scalable method to achieve this involves the asymmetric epoxidation of 5-bromoindene.[3][4]

Protocol 1: Synthesis of (1S,2R)-1-Amino-5-bromo-2-indanol

This protocol outlines the key steps to generate the chiral aminoindanol backbone, starting from 5-bromoindene.

Materials:

  • 5-bromoindene

  • (R,R)-Jacobsen catalyst

  • 4-Phenylpyridine N-oxide

  • Sodium hypochlorite (NaOCl) solution

  • Dichloromethane (DCM)

  • Acetonitrile

  • Sulfuric acid

  • Sodium hydroxide

Procedure:

  • Asymmetric Epoxidation:

    • In a flame-dried flask under an inert atmosphere, dissolve 5-bromoindene in dichloromethane.

    • Add the (R,R)-Jacobsen catalyst and 4-phenylpyridine N-oxide.

    • Cool the mixture to 0 °C and slowly add a solution of sodium hypochlorite.

    • Stir vigorously at 0 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the crude (1R,2S)-5-bromoindene oxide.

    • Purify the epoxide by recrystallization.[2]

  • Ritter Reaction and Hydrolysis:

    • Dissolve the purified (1R,2S)-5-bromoindene oxide in acetonitrile and cool to -20 °C.

    • Slowly add concentrated sulfuric acid and stir, allowing the mixture to warm to room temperature.[5][6]

    • This in situ formation of the oxazoline intermediate is then carefully quenched by adding to a cold aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the oxazoline.

    • After workup and recrystallization, pure (1S,2R)-1-amino-5-bromo-2-indanol is obtained.[7]

Protocol 2: Synthesis of a Bromo-Inda(box) Ligand

This protocol describes the conversion of the chiral aminoindanol into a representative inda(box) ligand.

Materials:

  • (1S,2R)-1-Amino-5-bromo-2-indanol

  • Malononitrile

  • Toluene

  • Zinc chloride (catalytic amount)

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine (1S,2R)-1-amino-5-bromo-2-indanol and malononitrile in toluene.

    • Add a catalytic amount of zinc chloride.

    • Heat the mixture to reflux, azeotropically removing water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the crude product by column chromatography to yield the bromo-inda(box) ligand.

Application in Asymmetric Catalysis: The Hetero-Diels-Alder Reaction

Inda(box) ligands have demonstrated exceptional performance in a variety of copper-catalyzed asymmetric reactions.[2] The following protocol details their application in the enantioselective hetero-Diels-Alder reaction between a diene and an α-keto ester, a powerful transformation for constructing chiral pyranone frameworks.[8]

Protocol 3: Asymmetric Hetero-Diels-Alder Reaction

Materials:

  • Bromo-Inda(box) ligand (from Protocol 2)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Danishefsky's diene

  • α-keto ester (e.g., ethyl pyruvate)

  • 4 Å molecular sieves

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ and the bromo-inda(box) ligand (1:1.05 molar ratio).

    • Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.

    • Add activated 4 Å molecular sieves.

  • Diels-Alder Reaction:

    • Cool the catalyst solution to -78 °C.

    • Add the α-keto ester to the catalyst solution.

    • Add Danishefsky's diene dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a few drops of triethylamine.

    • Warm the mixture to room temperature and filter through a pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting cycloadduct by flash column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Data Presentation

The effectiveness of inda(box) ligands in the hetero-Diels-Alder reaction is demonstrated by the high enantioselectivities achieved. The following table presents representative data for this class of reaction.

EntryDieneDienophile (α-keto ester)LigandYield (%)ee (%)
1Danishefsky's DieneMethyl PyruvateInda(box)>9587
2Danishefsky's DieneEthyl PyruvateInda(box)6096

Data is representative for this class of ligands and may vary with the specific derivative and conditions.[8]

Visualization of Key Processes

Synthetic Workflow

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Ligand Synthesis cluster_2 Asymmetric Catalysis A 5-Bromoindene B Asymmetric Epoxidation ((R,R)-Jacobsen Catalyst) A->B C (1R,2S)-5-Bromoindene Oxide B->C D Ritter Reaction & Hydrolysis C->D E (1S,2R)-1-Amino-5-bromo-2-indanol D->E F Condensation with Malononitrile E->F G Bromo-Inda(box) Ligand F->G H Catalyst Formation (with Cu(OTf)₂) G->H I Hetero-Diels-Alder Reaction H->I J Chiral Pyranone Product I->J

Caption: Synthetic workflow from (S)-5-bromoindane-2-ol precursor to catalytic application.

Catalytic Cycle

G catalyst [Cu(Inda(box))]²⁺ complex [Cu(Inda(box))(Keto Ester)]²⁺ catalyst->complex Coordination keto_ester α-Keto Ester diene Diene product Chiral Product complex->product Cycloaddition + Diene product->catalyst Product Release

Caption: Simplified catalytic cycle for the hetero-Diels-Alder reaction.

Conclusion

(S)-5-bromoindane-2-ol serves as a highly valuable and strategic starting material for the synthesis of advanced chiral ligands. Its true utility is realized through its conversion to bromo-functionalized inda(box) ligands, where the bromine atom acts as a key point for diversification. This modular approach allows for the rational design and optimization of ligands for specific asymmetric transformations, as exemplified by the highly enantioselective hetero-Diels-Alder reaction. The protocols and concepts outlined in this application note provide a framework for researchers to leverage the unique properties of the bromo-indanol scaffold in their pursuit of novel and efficient asymmetric catalytic systems.

References

  • Ghosh, A. K., & Mathivanan, P. (1997). Asymmetric hetero Diels-Alder route to quaternary carbon centers: synthesis of (−)-malyngolide. Tetrahedron: Asymmetry, 8(9), 1355-1358. [Link]

  • Didier, D., & Echeverria, P. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2465. [Link]

  • Alley, K., Clarkson, A., Uehara, A., & Johnson, J. S. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(50), 8965–8970. [Link]

  • Uehara, A. (2023). Optimization of catalytic asymmetric α-hydroxyphosphonate syntheses and a novel route to bromine-functionalized inda(box) ligand. [Honors Thesis, University of North Carolina at Chapel Hill]. Carolina Digital Repository. [Link]

  • Ye, J., & De Lera, A. R. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2565-2598. [Link]

  • Alley, K., Clarkson, A., Uehara, A., & Johnson, J. S. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ChemRxiv. [Link]

  • Wang, Z., et al. (2021). Box-copper catalyzed asymmetric inverse-electron-demand oxa-hetero-Diels–Alder reaction for efficient synthesis of spiro pyranyl-oxindole derivatives. Organic Chemistry Frontiers, 8(1), 75-81. [Link]

  • Buchsteiner, M., et al. (2020). Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale. Chemistry – A European Journal, 26(11), 2509-2515. [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate. [Link]

  • Kurosu, M., Porter, J. R., & Foley, M. A. (2004). An Efficient Synthesis of Indane-Derived Bis(oxazoline) and Its Application to hetero Diels—Alder Reactions on Polymer Support. Tetrahedron Letters, 45(1), 145-148. [Link]

  • Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. (2024). ResearchGate. [Link]

  • Didier, D., & Echeverria, P. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link]

  • Alley, K., Clarkson, A., Uehara, A., & Johnson, J. S. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ChemRxiv. [Link]

  • Enantioselective Reduction of Ketones. (n.d.). University of Calgary. [Link]

  • 5-bromo-2-indanol. (2025). ChemSrc. [Link]

  • Kozlowski, M. C., & Rawal, V. H. (2009). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 131(42), 15343–15354. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2356. [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (1993). ResearchGate. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Aggarwal, V. K., Jones, D. E., & Martin-Castro, A. M. (2000). Copper(II)-bisoxazoline-catalyzed asymmetric Diels-Alder reactions of α-thioacrylates. European Journal of Organic Chemistry, 2000(18), 3223-3228. [Link]

  • Ghosh, A. K., et al. (2001). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 2001(12), 1735-1754. [Link]

Sources

The Strategic Application of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol in Chiral Active Pharmaceutical Ingredient (API) Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol as a versatile chiral building block in the manufacturing of Active Pharmaceutical Ingredients (APIs). While direct synthesis of a currently marketed API from this specific intermediate is not prominently documented in publicly available literature, its structural motifs—a chiral secondary alcohol on an indane scaffold and a bromine-substituted aromatic ring—are of significant interest in medicinal chemistry. This guide will detail its potential applications, supported by established chemical principles and protocols adapted from related, well-documented syntheses.

Introduction: The Value of Chiral Indanols in Drug Design

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of stereocenters into this rigid bicyclic system allows for precise three-dimensional orientation of functional groups, which is critical for selective interaction with biological targets. Chiral aminoindanols, for instance, are famously utilized as key intermediates in the synthesis of HIV protease inhibitors like Indinavir, where the specific stereochemistry is essential for potent enzymatic inhibition.[1][2]

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol presents two key features for API synthesis:

  • The (S)-configured secondary alcohol: This serves as a handle for introducing other functionalities, such as amines, with stereochemical control. The conversion of chiral alcohols to chiral amines is a fundamental transformation in the synthesis of many APIs.[3][4]

  • The bromine atom at the 5-position: This provides a site for carbon-carbon and carbon-heteroatom bond formation through well-established palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular diversity.

This combination makes (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol a valuable starting material for the synthesis of libraries of chiral compounds for drug discovery and a potential key intermediate in the development of new APIs.

Synthetic Accessibility: Stereoselective Preparation

The primary route to (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-2-one. This transformation is a cornerstone of modern asymmetric synthesis.

Protocol 1: Asymmetric Reduction of 5-Bromo-2,3-dihydro-1H-inden-2-one

This protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Reaction Scheme:

G cluster_reaction start 5-Bromo-2,3-dihydro-1H-inden-2-one reagents (S)-CBS catalyst BH3•THF product (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol start->product Asymmetric Reduction

Caption: Asymmetric reduction of 5-bromo-2-indanone.

Materials:

MaterialSupplier ExamplePurity
5-Bromo-2,3-dihydro-1H-inden-2-oneCommercial>98%
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)CommercialN/A
Borane-tetrahydrofuran complex (1 M in THF)CommercialN/A
Anhydrous Tetrahydrofuran (THF)Commercial>99.8%
MethanolCommercialACS Grade
2 M Hydrochloric AcidN/AN/A
Ethyl AcetateCommercialACS Grade
Saturated Sodium Bicarbonate SolutionN/AN/A
BrineN/AN/A
Anhydrous Magnesium SulfateCommercialN/A

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2,3-dihydro-1H-inden-2-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approximately 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the borane-THF complex solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 2 M HCl and stir for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Expected Outcome: High yield (typically >90%) and high enantiomeric excess (ee) (>95%). The enantiomeric excess should be determined by chiral HPLC analysis.

Applications in API Synthesis: A Hypothetical Workflow

To illustrate the utility of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, we present a hypothetical synthetic workflow towards a generic API candidate, "API-X". This workflow demonstrates the two key synthetic handles of the molecule.

G cluster_0 Functional Group Interconversion cluster_1 Diversity Generation A (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol B (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine A->B Mitsunobu Reaction or Mesylation/Azide Displacement/Reduction C API Candidate X B->C Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base)

Caption: Hypothetical workflow for API-X synthesis.

Transformation of the Hydroxyl Group to a Chiral Amine

A common and critical step in many API syntheses is the introduction of a chiral amine. The (S)-hydroxyl group can be converted to the corresponding amine with retention or inversion of stereochemistry, depending on the chosen method.

This protocol utilizes a two-step sequence involving mesylation followed by azide displacement and reduction, which typically proceeds with inversion of stereochemistry (Walden inversion).

Reaction Scheme:

G cluster_reaction start (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol step1_reagents 1. MsCl, Et3N 2. NaN3, DMF intermediate (R)-2-Azido-5-bromo-2,3-dihydro-1H-indene start->intermediate Mesylation & Azide Displacement step2_reagents H2, Pd/C or LiAlH4 product (R)-5-Bromo-2,3-dihydro-1H-inden-2-amine intermediate->product Reduction

Caption: Synthesis of chiral amine from chiral alcohol.

Procedure:

Step A: Mesylation and Azide Displacement

  • Dissolve (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C and allow to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step.

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude azide by column chromatography.

Step B: Reduction of the Azide

  • Dissolve the purified (R)-2-azido-5-bromo-2,3-dihydro-1H-indene in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (R)-5-Bromo-2,3-dihydro-1H-inden-2-amine.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the indane ring is a versatile handle for introducing molecular complexity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.

This protocol describes a general procedure for the coupling of the bromo-indane derivative with a boronic acid.

Reaction Scheme:

G cluster_reaction start (R)-5-Bromo-2,3-dihydro-1H-inden-2-amine reagents Arylboronic acid Pd(PPh3)4, Na2CO3 Dioxane/H2O product (R)-5-Aryl-2,3-dihydro-1H-inden-2-amine (API Candidate X) start->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for API diversification.

Materials:

MaterialSupplier ExamplePurity
(R)-5-Bromo-2,3-dihydro-1H-inden-2-amineFrom Protocol 2>95%
Arylboronic AcidCommercial>97%
Tetrakis(triphenylphosphine)palladium(0)Commercial>98%
Sodium CarbonateCommercial>99.5%
1,4-DioxaneCommercialAnhydrous
Deionized WaterN/AN/A

Procedure:

  • To a reaction flask, add (R)-5-Bromo-2,3-dihydro-1H-inden-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and degas for another 5 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired API candidate.

Conclusion

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a valuable chiral building block with significant potential in API manufacturing. Its stereodefined alcohol functionality allows for the synthesis of chiral amines and other derivatives, while the bromo-substituent provides a reactive site for diversification through modern cross-coupling methodologies. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and related chiral indanol derivatives in the synthesis of novel and complex pharmaceutical agents. The principles of asymmetric synthesis and catalytic transformations are key to unlocking the full potential of such versatile intermediates.

References

  • Demir, A. S., Aksoy-Cam, H., et al. (2000). An Efficient Synthesis of (1S, 2R)-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors. BenchChem.
  • Greatrex, B. W., Ledingham, E. T., & Stockton, K. P. (2017). Efficient Synthesis of an Indinavir Precursor from Biomass-Derived (-)-Levoglucosenone. Australian Journal of Chemistry, 70(10), 1146-1150.
  • Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529.
  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 272-275.
  • Gagis, A., et al. (1972). Process for producing trans-2-bromoindan-1-ol. J. Org. Chem. 37, 3181.
  • Heasley, V. L., et al. (1980). Bromination of indene in different solvents. J. Org. Chem. 45, 5150.
  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Organic Syntheses Procedure. Organic Syntheses, 85, 64-71.
  • European Patent Office. (2012).
  • Reshetnikov, M. Y., et al. (2006). Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes. Organometallics, 25(4), 959-967.
  • ResearchGate. (n.d.). Synthesis of clevidipine butyrate.
  • Fisher Scientific. (n.d.).
  • MedchemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.
  • Google Patents. (n.d.).
  • Denmark, S. E., & Smith, R. C. (2007).
  • Sigma-Aldrich. (n.d.). (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine.
  • WIPO. (2012).
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-2,3-dihydro-1H-indole.
  • PubMed. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving 1,2-Dibromoindane.
  • Wang, Y., et al. (2020). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 18(1), 25-45.
  • MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • Baidya, M., et al. (2019). Vinylogous Annulation Cascade Toward Stereoselective Synthesis of Highly Functionalized Indanone Derivatives.
  • Google Patents. (n.d.).
  • NextSDS. (n.d.).
  • ResearchGate. (2023).
  • BenchChem. (2025).
  • Ghosh, A. K., & Fidanze, S. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Synthesis, 2006(13), 2065-2092.
  • PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of (S)-5-bromoindane-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives of (S)-5-bromoindane-2-ol. This chiral building block is of significant interest in medicinal chemistry, and its successful functionalization via C-N bond formation opens avenues for the exploration of novel chemical space. This document outlines the critical experimental parameters, provides detailed step-by-step protocols for both primary and secondary amines, and offers insights into potential challenges and troubleshooting.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, often superseding classical methods that require harsh reaction conditions.[1]

For the specific case of (S)-5-bromoindane-2-ol, the Buchwald-Hartwig amination offers a direct route to a diverse library of chiral N-substituted 5-aminoindane-2-ol derivatives. The inherent challenge in the amination of this substrate lies in the presence of a secondary alcohol, which introduces the potential for a competitive O-arylation side reaction. Furthermore, the chiral center at the C2 position necessitates reaction conditions that ensure the retention of stereochemical integrity. This guide will address these challenges by providing carefully selected protocols designed to favor the desired N-arylation pathway while preserving the enantiopurity of the product.

The Catalytic Cycle and Key Reaction Parameters

The generally accepted mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Br Ar-Br->Oxidative_Addition L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative_Addition->L-Pd(II)(Ar)(Br) Amine_Coordination Amine (R2NH) Coordination L-Pd(II)(Ar)(Br)->Amine_Coordination L-Pd(II)(Ar)(Br)(HNR2) L-Pd(II)(Ar)(Br)(HNR2) Amine_Coordination->L-Pd(II)(Ar)(Br)(HNR2) Base_Deprotonation Base Deprotonation L-Pd(II)(Ar)(Br)(HNR2)->Base_Deprotonation L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Base_Deprotonation->L-Pd(II)(Ar)(NR2) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination of (S)-5-bromoindane-2-ol hinges on the judicious selection of four key components:

  • Palladium Precatalyst: Modern palladacycle precatalysts, such as those from the G3 or G4 generation, are often more efficient than traditional sources like Pd(OAc)₂ as they readily form the active LPd(0) species.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. The choice of ligand is critical for controlling the chemoselectivity (N- vs. O-arylation) and for preventing racemization. For primary amines, ligands like BrettPhos have shown excellent performance, while RuPhos is often a good choice for secondary amines.[4]

  • Base: The base is required to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with sensitive functional groups like the hydroxyl group in (S)-5-bromoindane-2-ol, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to minimize side reactions.[3][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed. The choice of solvent can influence reaction rates and substrate solubility.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Buchwald-Hartwig amination of (S)-5-bromoindane-2-ol with a representative primary and secondary amine. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Oven-dry glassware prep2 Add solids: (S)-5-bromoindane-2-ol, Pd precatalyst, ligand (if needed), and base to reaction vessel prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add anhydrous, degassed solvent prep3->react1 react2 Add amine react1->react2 react3 Heat to desired temperature and stir for specified time react2->react3 react4 Monitor reaction progress (TLC, GC-MS, or LC-MS) react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Quench reaction workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry organic layer, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol is designed to favor N-arylation by utilizing a ligand well-suited for primary amines and a moderately strong base to balance reactivity with selectivity.

Reagent M.W. Amount (mmol) Equivalents Mass/Volume
(S)-5-bromoindane-2-ol213.081.01.0213 mg
Benzylamine107.151.21.2129 µL
XPhos Pd G3868.370.020.0217.4 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous, degassed Toluene---5 mL

Procedure:

  • To an oven-dried Schlenk tube, add (S)-5-bromoindane-2-ol (213 mg, 1.0 mmol), XPhos Pd G3 (17.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add benzylamine (129 µL, 1.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-aminoindane-2-ol.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

For less nucleophilic secondary amines, a slightly more robust catalytic system may be required. The use of a weaker base is explored here to further mitigate the risk of O-arylation.

Reagent M.W. Amount (mmol) Equivalents Mass/Volume
(S)-5-bromoindane-2-ol213.081.01.0213 mg
Morpholine87.121.51.5131 µL
RuPhos Pd G3868.370.030.0326.0 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Anhydrous, degassed Dioxane---5 mL

Procedure:

  • To an oven-dried Schlenk tube, add (S)-5-bromoindane-2-ol (213 mg, 1.0 mmol), RuPhos Pd G3 (26.0 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Add morpholine (131 µL, 1.5 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)indane-2-ol.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a fresh bottle of palladium precatalyst.
Insufficiently active catalytic systemIncrease catalyst loading (e.g., to 5 mol%). For challenging couplings, consider a more active ligand or a different palladium precatalyst.
Formation of O-arylated side product Base is too strongSwitch to a weaker base such as K₃PO₄ or K₂CO₃.[5]
Reaction temperature is too highAttempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time.
Racemization of the chiral center Harsh reaction conditionsThe use of bidentate ligands like BINAP has been shown to suppress racemization in some cases.[5] Consider screening different chiral ligands if racemization is a significant issue.
Hydrodehalogenation (loss of bromine) Presence of water or other proton sourcesEnsure all reagents and solvents are scrupulously dried.
β-hydride elimination from the palladium-amido intermediateThis is an inherent potential side reaction. Optimizing the ligand and reaction temperature can sometimes minimize this pathway.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-substituted derivatives of (S)-5-bromoindane-2-ol. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields of the desired N-arylated product while minimizing O-arylation and preserving the stereochemical integrity of the chiral center. The protocols provided herein serve as a robust starting point for further exploration and optimization in the synthesis of novel, chiral molecules for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]

  • N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols - PubMed. (n.d.). Retrieved from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved from [Link]

  • Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions | Journal of the American Chemical Society. (2010, December 6). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from [Link]

  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery. (2014, April 17). Retrieved from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC. (n.d.). Retrieved from [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. (2025, August 27). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed. (2024, July 17). Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (also known as (S)-5-bromoindan-2-ol). This chiral alcohol is a critical synthetic intermediate for a variety of active pharmaceutical ingredients (APIs), including psychoactive aminoindanes, antiretrovirals, and dopaminergic compounds such as 2-amino-5-methoxyindane1[1].

Achieving >99% enantiomeric excess (ee) requires strict control over thermodynamic and kinetic parameters. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize the two most industrially relevant pathways: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .

Core Synthetic Workflows

G cluster_0 Pathway A: Asymmetric Transfer Hydrogenation (ATH) cluster_1 Pathway B: Enzymatic Kinetic Resolution (EKR) ketone 5-Bromo-2-indanone ath_cat RuCl(p-cymene)[(S,S)-TsDPEN] TEAF (5:2), 25°C ketone->ath_cat Hydride Transfer prod_s (S)-5-Bromoindan-2-ol (Target: >99% ee) ath_cat->prod_s Dynamic Kinetic Control racemic Racemic 5-Bromoindan-2-ol ekr_cat CALB (Novozym 435) Vinyl Acetate, Toluene racemic->ekr_cat Enantioselective Acylation ekr_cat->prod_s Unreacted (S)-Enantiomer prod_r (R)-5-Bromoindan-2-yl acetate (Byproduct) ekr_cat->prod_r Acylated (R)-Enantiomer

Synthesis workflows for (S)-5-Bromoindan-2-ol via ATH and EKR pathways.

Troubleshooting Guide & FAQs

Q1: Why is my Ru-TsDPEN catalyzed ATH of 5-bromo-2-indanone stalling at ~70-80% ee despite high conversion? Causality & Solution: Asymmetric Transfer Hydrogenation (ATH) is a thermodynamically reversible process. Noyori-type Ru(II) catalysts operate via an outer-sphere mechanism where both hydride and proton are transferred simultaneously2[2]. If the formic acid in your triethylamine-formic acid (TEAF) azeotrope depletes, the localized high concentration of the product alcohol drives the reverse oxidation reaction, eroding the kinetic enantioselectivity.

  • Action: Ensure a strict 5:2 molar ratio of formic acid to triethylamine. Do not leave the reaction stirring indefinitely. Monitor via chiral HPLC and quench with water/brine immediately upon reaching >95% conversion to prevent reverse hydride transfer3[3].

Q2: In Enzymatic Kinetic Resolution (EKR) using CALB, my E-value is low and the ee of the unreacted (S)-alcohol plateaus at 85%. What is going wrong? Causality & Solution: Candida antarctica Lipase B (CALB) is highly selective for the (R)-enantiomer of secondary alcohols4[4]. However, using a reversible acyl donor (like ethyl acetate) allows the acylated (R)-product to undergo reverse transesterification, which scrambles the stereocenter and lowers the Enantiomeric Ratio (E-value). Furthermore, polar solvents strip the essential hydration shell from the enzyme, altering its active site conformation.

  • Action: Switch to an irreversible acyl donor like vinyl acetate . The leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, rendering the acylation strictly irreversible5[5]. Use non-polar solvents (e.g., toluene) with a high log P value to maintain enzyme rigidity.

Q3: How does the 5-bromo substituent specifically affect the enantioselectivity compared to unsubstituted 2-indanone? Causality & Solution: The 5-bromo group exerts a strong inductive electron-withdrawing effect (-I). In ATH, this electron-deficient aromatic ring increases the electrophilicity of the carbonyl carbon, accelerating the initial hydride transfer6[6]. However, it also makes the resulting alkoxide more prone to reverse oxidation. Lowering the reaction temperature from 40°C to 25°C mitigates this accelerated reversibility while maintaining excellent conversion rates.

Quantitative Data Summaries

Table 1: Optimization Parameters for Ru-TsDPEN Catalyzed ATH
Catalyst SystemHCOOH/NEt₃ RatioTemp (°C)Time (h)Conversion (%)ee of (S)-Alcohol (%)
RuCl(p-cymene)[(S,S)-TsDPEN]1:140128572
RuCl(p-cymene)[(S,S)-TsDPEN]5:2408>9988
RuCl(p-cymene)[(S,S)-TsDPEN] 5:2 25 14 >99 >98
RuCl(p-cymene)[(S,S)-TsDPEN]5:22548>9981 (Erosion)
Table 2: Influence of Acyl Donors & Solvents on CALB EKR
Acyl DonorSolvent (log P)Time (h)Conversion (%)E-valueee of Unreacted (S)-Alcohol (%)
Ethyl AcetateTHF (0.49)24451278
Isopropenyl AcetateToluene (2.73)18508592
Vinyl Acetate Toluene (2.73) 12 51 >200 >99

Standardized Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 5-Bromo-2-indanone

This self-validating protocol ensures the active 16-electron Ru-hydride species is formed before substrate introduction.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Azeotrope Addition: Slowly add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equivalents of formate).

    • Validation Step: Observe the color change from dark red to a bright orange-yellow, confirming the generation of the active Ru-hydride complex.

  • Substrate Introduction: Cool the mixture to 25°C. Add 5-bromo-2-indanone (1.0 eq) dropwise as a solution in DCM.

  • Reaction Monitoring: Stir at 25°C. Monitor strictly by chiral HPLC (e.g., Chiralcel OD-H column).

  • Quench & Workup: Once conversion reaches 98% (typically 12-14 hours), immediately quench by adding saturated aqueous NaHCO₃ to neutralize the formic acid and halt the reversible hydride transfer. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Enzymatic Kinetic Resolution (EKR) using CALB

This protocol utilizes irreversible transesterification to kinetically trap the (R)-enantiomer.

  • Preparation: Dissolve racemic 5-bromoindan-2-ol (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add vinyl acetate (3.0 eq) to the solution.

  • Enzyme Introduction: Add immobilized Candida antarctica Lipase B (Novozym 435, 50% w/w relative to the substrate).

  • Incubation: Shake the suspension at 250 rpm at 30°C.

    • Validation Step: Monitor the reaction via chiral GC. The reaction must be stopped exactly when the conversion of the racemate reaches 50-51% to ensure the unreacted (S)-enantiomer is optically pure.

  • Separation: Filter off the immobilized enzyme (which can be washed with cold toluene and reused). Concentrate the filtrate.

  • Purification: Separate the highly polar unreacted (S)-5-bromoindan-2-ol from the less polar (R)-5-bromoindan-2-yl acetate using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ResearchGate. 1

  • Application Notes and Protocols for the Chiral Resolution of Racemic 2-Indanol Mixtures. Benchchem. 4

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. 6

  • Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. ResearchGate.5

  • CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives. RSC Books. 2

  • Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Publications. 3

Sources

Technical Support Center: Troubleshooting the Bromination of (S)-Indane-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Converting (S)-indane-2-ol to (R)-2-bromoindane is a critical transformation in the synthesis of chiral ligands and active pharmaceutical ingredients. While secondary alcohols are routinely brominated, the indane scaffold presents unique thermodynamic and kinetic challenges.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields—specifically the competing elimination to indene and the carbocation-driven rearrangement to 1-bromoindane—and provide a self-validating protocol to ensure high-yielding stereospecific inversion.

Mechanistic Workflow & Competing Pathways

The bromination of (S)-indane-2-ol is a delicate balance between the desired Sₙ2 inversion and two detrimental side reactions: E2/E1 elimination and Sₙ1 rearrangement . Because the benzylic protons at C1 and C3 are acidic, and the resulting indene double bond is highly conjugated with the aromatic ring, the thermodynamic driving force for elimination is massive[1]. Furthermore, if a carbocation is allowed to form at the homobenzylic C2 position, a rapid 1,2-hydride shift will occur to yield the more stable benzylic carbocation at C1, destroying both regiochemical and stereochemical integrity[2].

G Substrate (S)-Indane-2-ol Reagents CBr4, PPh3 (Appel Conditions) Substrate->Reagents Activation Intermediate Alkoxyphosphonium Intermediate Reagents->Intermediate Product (R)-2-Bromoindane (Inversion, SN2) Intermediate->Product Br- Attack (< 0°C) Byproduct1 Indene (Elimination, E2/E1) Intermediate->Byproduct1 Base/Heat (> 20°C) Byproduct2 1-Bromoindane (1,2-Hydride Shift) Intermediate->Byproduct2 Acidic/SN1 Conditions

Reaction pathways for the bromination of (S)-indane-2-ol.

Diagnostic Data: Reagent System Comparison

To maximize yield and stereochemical fidelity, the choice of brominating agent is critical. The Appel reaction is the gold standard for this substrate[3], whereas acidic conditions lead to catastrophic yield losses.

Reagent SystemTemperatureTypical YieldMajor ByproductStereochemical Outcome
CBr₄ / PPh₃ (Appel) 0 °C75–85%Triphenylphosphine oxideStrict Inversion (High ee)
PBr₃ / Toluene -10 °C to 0 °C50–60%Indene, Phosphite estersInversion (Moderate ee)[4]
HBr (aq) / H₂SO₄ Reflux< 30%Indene, 1-BromoindaneRacemization / Rearrangement

Troubleshooting FAQs

Q1: My yield of 2-bromoindane is consistently below 40%, and TLC shows a major UV-active, non-polar spot. What is happening? A: The highly non-polar, UV-active spot is indene . During the Appel reaction, the alkoxyphosphonium intermediate is susceptible to base-induced E2 elimination or heat-induced E1 elimination. Because the resulting indene molecule is conjugated with the benzene ring, it acts as a thermodynamic sink[1]. Causality & Solution: This is strictly a temperature control issue. The addition of triphenylphosphine (PPh₃) is exothermic. If the internal temperature rises above 5 °C, elimination outcompetes Sₙ2 substitution. Maintain the reaction strictly at 0 °C and use a slow, dropwise addition of PPh₃[3].

Q2: NMR analysis of my product shows a mixture of 1-bromoindane and 2-bromoindane. How did the bromine migrate? A: You are observing a classic 1,2-hydride shift . If your reaction conditions are too acidic (e.g., using HBr or degraded PBr₃), the leaving group dissociates before the bromide nucleophile can attack, generating a secondary homobenzylic carbocation at C2. This carbocation spontaneously rearranges via a 1,2-hydride shift to form the highly stabilized benzylic carbocation at C1, which is then trapped by bromide[2]. Causality & Solution: Abandon protic acid methods. Utilize strictly anhydrous Appel conditions (CBr₄/PPh₃) to enforce a concerted Sₙ2 mechanism, completely bypassing the carbocation intermediate.

Q3: My reaction goes to completion, but I lose massive amounts of product during the removal of triphenylphosphine oxide (TPPO). How can I improve recovery? A: 2-Bromoindane is somewhat volatile and highly soluble in organic solvents, making it prone to loss during aggressive solvent evaporation or when it becomes trapped in the thick TPPO emulsion during column chromatography. Causality & Solution: Do not load the crude reaction mixture directly onto a column. Instead, perform a solvent-swap precipitation. Concentrate the dichloromethane (DCM) to a minimal volume, then vigorously stir while adding ice-cold pentane. The TPPO will precipitate as a hard, filterable white solid, while the 2-bromoindane remains fully dissolved in the pentane[3].

Standard Operating Procedure (SOP): Appel Bromination

This self-validating protocol utilizes the Appel reaction to synthesize (R)-2-bromoindane from (S)-indane-2-ol, mitigating elimination and rearrangement pathways[3].

Scale: 10.0 mmol Materials: (S)-indane-2-ol (1.34 g, 10.0 mmol), CBr₄ (3.61 g, 10.9 mmol), PPh₃ (2.89 g, 11.0 mmol), Anhydrous Dichloromethane (DCM, 60 mL), Cold Pentane (50 mL).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon to ensure strictly anhydrous conditions (preventing water from hydrolyzing the phosphonium intermediate).

  • Substrate Dissolution: Add (S)-indane-2-ol and CBr₄ to the flask. Dissolve in 50 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the system to equilibrate for 15 minutes.

    • Self-Validation Check: Verify the internal temperature is ≤ 2 °C before proceeding. This is the critical control point to prevent indene formation.

  • Activation (Slow Addition): Dissolve PPh₃ in 10 mL of anhydrous DCM. Using an addition funnel, add the PPh₃ solution dropwise over 30 minutes.

    • Mechanistic Note: Slow addition prevents localized exothermic spikes that provide the activation energy required for the E2 elimination pathway.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears and a new, UV-active spot ((R)-2-bromoindane) appears at a higher Rf​ value.

  • Solvent Swap (TPPO Removal): Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Caution: Keep the water bath below 30 °C to prevent volatilization of the product.

  • Precipitation: Add 50 mL of ice-cold pentane to the concentrated mixture with vigorous stirring. A white precipitate (TPPO) will form immediately.

  • Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of cold pentane to ensure complete product recovery.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via short-path silica gel chromatography (eluting with 100% pentane) to yield (R)-2-bromoindane as a clear, colorless oil (Expected yield: 75–85%)[3].

References

  • Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Practical Asymmetric Synthesis of a Selective Endothelin A Receptor (ETA) Antagonist Source: Organic Letters (ACS Publications) URL:[Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols Source: Organic Letters (ACS Publications) URL:[Link]

  • Electro-organic Chemistry Source: RSC Publishing (Annual Reports on the Progress of Chemistry) URL:[Link]

Sources

Overcoming steric hindrance in (S)-5-bromoindane-2-ol substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving (S)-5-bromoindane-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. The rigid, bicyclic structure of the indane scaffold presents significant steric barriers around the C2 hydroxyl group, often leading to low yields, side reactions, or complete reaction failure with standard substitution protocols.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these hurdles and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it such a significant problem for (S)-5-bromoindane-2-ol?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents near the reaction center. In an S_N2 reaction, the nucleophile must approach the electrophilic carbon from the backside (180° away from the leaving group)[1]. In (S)-5-bromoindane-2-ol, this backside attack pathway at the C2 carbon is severely obstructed by the fused five-membered ring and its axial hydrogens. This geometric constraint makes it difficult for the nucleophile to achieve the necessary orbital overlap for the transition state, drastically reducing the reaction rate[2][3].

Q2: Can I use an S_N1 reaction instead to bypass the steric hindrance?

A: While an S_N1 reaction would circumvent the need for a backside attack, it is highly undesirable for a chiral substrate like (S)-5-bromoindane-2-ol. The S_N1 mechanism proceeds through a planar carbocation intermediate[2][4]. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products. This results in the loss of the critical stereochemical information of your starting material, which is often a significant drawback in pharmaceutical synthesis. Furthermore, secondary carbocations can be prone to elimination (E1) side reactions.

Q3: How does the choice of solvent impact these reactions?

A: The solvent plays a critical role.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are highly recommended for S_N2 reactions. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive[5]. They do not form strong hydrogen bonds with the nucleophile, which would otherwise "cage" it and increase its effective steric bulk[6].

  • Polar Protic Solvents (e.g., water, methanol, ethanol) should generally be avoided for S_N2 reactions on this substrate. They solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity[7][8]. However, they are ideal for S_N1 reactions because they can stabilize both the carbocation intermediate and the leaving group, but as discussed, the S_N1 pathway is not ideal here.

Troubleshooting Guide

Q4: My reaction is not proceeding, or the yield is extremely low. What are the primary causes and how can I fix it?

A: This is the most common issue and is almost always due to a combination of steric hindrance and a poor leaving group. The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making the hydroxide ion (HO⁻) a strong base[9].

Troubleshooting Workflow

G start Low / No Product cause1 Poor Leaving Group (-OH) start->cause1 cause2 High Steric Hindrance start->cause2 solution1 Strategy 1: Convert -OH to a Better Leaving Group cause1->solution1 Address this first solution2 Strategy 2: Use an In-Situ Activation Method cause2->solution2 Best for inversion sub_sol1a Tosylation / Mesylation solution1->sub_sol1a sub_sol2a Mitsunobu Reaction solution2->sub_sol2a

Caption: Troubleshooting workflow for low-yield reactions.

Solution A: Convert the Hydroxyl to a Superior Leaving Group

The most reliable strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them very weak bases[10].

Experimental Protocol 1: Tosylation of (S)-5-bromoindane-2-ol

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-5-bromoindane-2-ol (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous pyridine or dichloromethane (DCM). Pyridine is often preferred as it acts as both the solvent and the base.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water or dilute HCl to neutralize the pyridine. Extract the product with ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can then be purified by column chromatography or recrystallization.

  • Next Step: Use the purified (S)-5-bromoindan-2-yl tosylate directly in a subsequent S_N2 reaction with your desired nucleophile in a polar aprotic solvent like DMF or DMSO.

Solution B: Employ an In-Situ Activation Method (Mitsunobu Reaction)

For reactions where complete inversion of stereochemistry is critical and you wish to perform the substitution in one pot, the Mitsunobu reaction is the gold standard for sterically hindered alcohols[11][12]. This reaction activates the alcohol in situ and allows for displacement by a wide range of nucleophiles (with pKa < 11) with clean inversion of configuration[11].

G sub Alcohol (R-OH) betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=CO₂Et] sub->betaine PPh3 PPh₃ PPh3->betaine DEAD DEAD DEAD->betaine NuH Nucleophile (Nu-H) product Inverted Product (R-Nu) NuH->product oxyphos Oxyphosphonium Salt [R-O-P⁺Ph₃] betaine->oxyphos + R-OH, - DEAD-H₂ oxyphos->product + Nu⁻ byprod1 Ph₃P=O byprod2 DEAD-H₂

Sources

Technical Support Center: Chromatography Purification of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the chromatographic purification of this important chiral intermediate. The following sections are structured to address common questions and specific experimental challenges, grounding all recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Q1: What are the key chemical properties of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol that influence its purification?

A1: Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a moderately polar compound due to the presence of the hydroxyl group. The brominated aromatic ring contributes to its non-polar character and makes it UV-active, which is beneficial for detection during chromatography. Its chiral nature at the C2 position necessitates the use of chiral-specific techniques if enantiomeric purity is a concern.

Q2: What is the recommended starting point for the purification of a crude mixture containing (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol?

A2: For a crude mixture, the initial goal is to remove bulk impurities. Normal-phase flash chromatography is an excellent starting point for purifying moderately polar compounds.[1][2] A typical setup would involve a silica gel stationary phase and a mobile phase consisting of a non-polar solvent like hexane or heptane with a polar modifier such as ethyl acetate.[3][4] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q3: When should I consider using reverse-phase chromatography?

A3: Reverse-phase chromatography is a powerful alternative, particularly if the crude mixture contains highly polar impurities or if the compound has poor solubility in typical normal-phase solvents.[1][2] If your synthesis is performed in a polar solvent like DMSO or DMF, directly proceeding with reverse-phase purification can be more straightforward.[5] This technique uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[6]

Q4: My primary goal is to ensure high enantiomeric purity. What technique should I use?

A4: To separate enantiomers, a chiral stationary phase (CSP) is required.[7][8] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column are the industry standards for this purpose.[7][9] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often successful in resolving chiral alcohols.[7][10] SFC is increasingly favored for chiral separations due to its speed, efficiency, and use of environmentally benign solvents like supercritical CO2.[9][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Poor Separation of the Target Compound from a Close-Eluting Impurity in Normal-Phase Flash Chromatography.

Problem: My TLC analysis shows good separation, but on the flash column, the peaks for my product and an impurity are overlapping significantly.

Possible Causes & Solutions:

  • Sub-optimal Solvent System: The selectivity of the separation is highly dependent on the mobile phase composition.

    • Troubleshooting: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try replacing ethyl acetate with a different polar modifier like diethyl ether or a mixture of ethyl acetate and a small amount of methanol (up to 10%).[3] This can alter the interactions between the analytes, stationary phase, and mobile phase, potentially improving resolution.

  • Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation.

    • Troubleshooting: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If you are exceeding this, reduce the sample load. For less soluble samples, consider a "dry load" method by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[1]

  • Inappropriate Flow Rate: A flow rate that is too high can decrease the number of theoretical plates and reduce separation efficiency.

    • Troubleshooting: Reduce the flow rate to allow for better equilibration of the analyte between the stationary and mobile phases. While this will increase the run time, it can significantly improve resolution.

Issue 2: The Compound is Tailing Significantly on the Silica Gel Column.

Problem: The peak corresponding to (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is broad and asymmetrical (tailing).

Possible Causes & Solutions:

  • Strong Interaction with Silica: The hydroxyl group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Troubleshooting: Add a small amount of a polar, slightly acidic or basic modifier to the mobile phase. For an alcohol, adding a small percentage of acetic acid can sometimes sharpen the peak by protonating the silanol groups and reducing strong hydrogen bonding. Conversely, if basic impurities are present, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic silica surface.[3]

  • Presence of Water in the Mobile Phase: Water can deactivate the silica gel and lead to inconsistent results and tailing.

    • Troubleshooting: Ensure you are using high-purity, dry solvents for your mobile phase.

Issue 3: Low Recovery of the Compound After Reverse-Phase Chromatography.

Problem: I'm losing a significant amount of my product during reverse-phase purification.

Possible Causes & Solutions:

  • Irreversible Binding to the Stationary Phase: While less common for moderately polar compounds, some non-polar interactions can be very strong.

    • Troubleshooting: Ensure your gradient elution goes to a high enough percentage of the organic solvent (acetonitrile or methanol) to elute all of the compound. A final column wash with a strong, water-miscible organic solvent like isopropanol can help recover any strongly retained material.

  • Compound Precipitation on the Column: If the compound is not fully soluble in the mobile phase, it can precipitate on the column, especially at the point of injection where the solvent environment changes abruptly.

    • Troubleshooting: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase. If a stronger solvent is needed for dissolution (like DMSO), use the smallest volume possible.[12]

Issue 4: Unsuccessful Enantiomeric Separation on a Chiral Column.

Problem: I am not achieving baseline separation of the (S) and (R) enantiomers on my chiral HPLC or SFC system.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): No single CSP is universal for all chiral separations.[8]

    • Troubleshooting: Screen a variety of chiral columns. For chiral alcohols, polysaccharide-based columns (e.g., amylose or cellulose phenylcarbamate derivatives) and Pirkle-type columns are good starting points.[7]

  • Sub-optimal Mobile Phase: The mobile phase composition is critical for chiral recognition.

    • Troubleshooting (HPLC): For normal-phase chiral HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes in the alcohol percentage can have a large impact on selectivity.[7][13]

    • Troubleshooting (SFC): In SFC, the composition of the co-solvent (typically an alcohol like methanol or ethanol) in the supercritical CO2 is a key parameter to optimize.[10][11] Additives such as amines or acids can also significantly affect the separation.[10]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Troubleshooting: Vary the column temperature. Lower temperatures often lead to better resolution, but this can also increase analysis time and backpressure.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography for Bulk Purification

This protocol is designed for the initial cleanup of a crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexane and adjust the polarity as needed).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized silica gel flash column based on the amount of crude material.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) for at least 3-5 column volumes.[1]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a strong solvent like dichloromethane.

    • Alternatively, perform a dry load by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the percentage of the polar solvent (ethyl acetate) in a linear gradient. The gradient profile should be based on your TLC analysis.

    • Collect fractions and monitor by TLC or a UV detector.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis and Purification

This protocol outlines a general approach for separating the enantiomers of 5-Bromo-2,3-dihydro-1H-inden-2-ol.

  • Column and Mobile Phase Selection:

    • Based on literature for similar compounds (e.g., 2-indanol), a polysaccharide-based chiral column such as one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase is a good starting point.[7]

    • Prepare a mobile phase of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v).[7]

  • System Equilibration:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Dissolve the purified racemic or enantiomerically-enriched sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Optimization (if necessary):

    • If separation is not optimal, adjust the ratio of hexane to alcohol. A lower percentage of alcohol will generally increase retention and may improve resolution.

    • Varying the column temperature can also be explored.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)(R,R) WHELK-O® 1
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Detection UV at 254 nmUV at 254 nm
Separation Factor (α) > 1.1 (Expected)> 1.2 (Expected)
Resolution (Rs) > 1.5 (Target)> 1.5 (Target)

Table adapted from similar separations of 2-indanol enantiomers.[7]

Visualizations

Purification_Workflow Crude_Product Crude (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Initial_Purification Initial Purification Goal? Crude_Product->Initial_Purification Bulk_Impurity_Removal Bulk Impurity Removal Initial_Purification->Bulk_Impurity_Removal Yes Enantiomeric_Purity High Enantiomeric Purity Initial_Purification->Enantiomeric_Purity No Flash_Chrom Normal-Phase Flash Chromatography Bulk_Impurity_Removal->Flash_Chrom Reverse_Phase Reverse-Phase Chromatography Bulk_Impurity_Removal->Reverse_Phase Chiral_SFC Chiral SFC Enantiomeric_Purity->Chiral_SFC Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Pure_Racemate Purified Racemic Product Flash_Chrom->Pure_Racemate Reverse_Phase->Pure_Racemate Enantiopure_Product Enantiomerically Pure Product Chiral_SFC->Enantiopure_Product Chiral_HPLC->Enantiopure_Product Pure_Racemate->Enantiomeric_Purity Further Purification

Caption: Decision tree for selecting a purification technique.

References

  • Waters Corporation.
  • American Pharmaceutical Review. Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Wikipedia.
  • BenchChem.
  • BenchChem. A Comparative Guide to 2-Indanol Derivatives and Other Chiral Alcohols in Asymmetric Synthesis.
  • Selvita.
  • Chromatography Today.
  • BenchChem.
  • PMC. Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry.
  • University of Rochester, Department of Chemistry.
  • Biotage.
  • King Group.
  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Phenomenex. Normal-phase vs.
  • MDPI. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic.
  • Hawach Scientific.
  • MDPI.
  • BenchChem. Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Chrom Tech, Inc.
  • Biotage.
  • Chiral Technologies Europe.
  • ResearchGate.
  • PMC.
  • ScienceDirect.
  • MDPI.
  • ResearchGate. (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW.
  • MilliporeSigma. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine.
  • MilliporeSigma. 5-bromo-2,3-dihydro-1H-inden-2-ol.
  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Springer Protocols. Chiral Separation by HPLC Using the Ligand-Exchange Principle.
  • vscht.cz.
  • Sigma-Aldrich.
  • MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • PubMed.
  • PubMed.
  • Chemist Library.
  • MedChemExpress. 5-Bromo-2,3-dihydro-1H-isoindol-1-one | Biochemical Reagent.
  • Google Patents.
  • PubMed. Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography-Trapped Ion Mobility Spectrometry-Mass Spectrometry.

Sources

Validation & Comparative

A Comparative Guide to the Stereoselective Reactivity of (S)- and (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological activities. This guide provides an in-depth technical comparison of the potential reactivity differences between (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol and (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol. While direct comparative experimental data for these specific enantiomers is not extensively published, this document synthesizes established principles of asymmetric synthesis and data from closely related chiral indanol derivatives to offer a predictive analysis of their behavior.

Introduction: The Significance of Chirality in the Indanol Scaffold

The indanol framework is a privileged structure in medicinal chemistry and asymmetric catalysis. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement that can effectively translate chiral information to a reacting substrate or metal center. The introduction of a stereocenter, such as the hydroxyl group at the C-2 position, transforms the molecule into a valuable tool for controlling the stereochemical outcome of chemical reactions.

The bromine atom at the 5-position offers a versatile handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. The interplay between the chiral alcohol and the aryl bromide makes these enantiomers attractive building blocks for complex molecule synthesis.

Although direct kinetic comparisons are scarce, the fundamental principles of stereochemistry dictate that the (S) and (R) enantiomers of 5-bromo-2,3-dihydro-1H-inden-2-ol will exhibit different reactivity profiles when interacting with other chiral molecules or in the presence of a chiral environment. This difference arises from the formation of diastereomeric transition states, which possess different energies and thus lead to different reaction rates and product distributions.

Theoretical Framework for Reactivity Differences

The differential reactivity of the (S) and (R) enantiomers can be understood by considering their application in two primary areas: as chiral auxiliaries and as ligands in asymmetric catalysis.

As Chiral Auxiliaries

When covalently attached to a prochiral substrate, the (S)- or (R)-5-bromo-2,3-dihydro-1H-inden-2-ol moiety can direct the approach of a reagent to one of the two faces of the substrate with high selectivity. The bulky, rigid indanol backbone effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered direction.

Hypothetical Scenario: Asymmetric Aldol Addition

Consider the use of these enantiomers as chiral auxiliaries in an Evans-type aldol reaction. The enolate derived from an N-acyl derivative of (S)- or (R)-5-bromo-2,3-dihydro-1H-inden-2-ol would adopt a specific conformation to minimize steric strain. The approach of an aldehyde to this enolate would lead to two possible diastereomeric transition states. The steric hindrance imposed by the indanol scaffold would favor one transition state over the other, resulting in the preferential formation of one diastereomeric aldol adduct. The absolute configuration of the newly formed stereocenters would be directly dictated by the (S) or (R) configuration of the indanol auxiliary.

Experimental Protocols

While direct comparative reactivity data is limited, the following protocols are essential for researchers working with these enantiomers.

Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol

The racemic mixture serves as the starting material for obtaining the pure enantiomers. A common route involves the reduction of the corresponding ketone.

Protocol: Reduction of 5-Bromo-1H-inden-2(3H)-one

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-1H-inden-2(3H)-one (1.0 eq) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 5-bromo-2,3-dihydro-1H-inden-2-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Enzymatic Kinetic Resolution of Racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol

Enzymatic kinetic resolution is a highly effective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic 5-bromo-2,3-dihydro-1H-inden-2-ol (1.0 eq) in a suitable organic solvent (e.g., anhydrous hexane or toluene), add an acyl donor such as vinyl acetate (2.0 eq).

  • Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the acylated enantiomer from the unreacted alcohol enantiomer by column chromatography.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer in its alcohol form.

Comparative Data Summary (Inferred)

Feature(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Derivative(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol Derivative
Reaction Asymmetric Reduction of AcetophenoneAsymmetric Reduction of Acetophenone
Predicted Product Enantiomer (R)-1-Phenylethanol(S)-1-Phenylethanol
Expected Enantiomeric Excess (ee) HighHigh
Rationale The stereochemistry of the ligand dictates the facial selectivity of hydride attack on the prochiral ketone. The (S)-enantiomer is expected to favor the formation of the (R)-product.The stereochemistry of the ligand dictates the facial selectivity of hydride attack on the prochiral ketone. The (R)-enantiomer is expected to favor the formation of the (S)-product.

Note: The predicted product enantiomer is based on established models for similar chiral diol and amino alcohol ligands in asymmetric catalysis. The actual outcome would need to be confirmed experimentally.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams represent key concepts and workflows.

G cluster_0 Enantiomers cluster_1 Interaction with Chiral Reagent S_enantiomer (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol S_transition_state Diastereomeric Transition State 1 (Lower Energy) S_enantiomer->S_transition_state Faster Reaction R_enantiomer (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol R_transition_state Diastereomeric Transition State 2 (Higher Energy) R_enantiomer->R_transition_state Slower Reaction Product_S Single Enantiomer Product S_transition_state->Product_S Major Product Product_R Other Enantiomer Product R_transition_state->Product_R Minor Product

Caption: Diastereomeric transition state formation.

G start Racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol enzymatic_resolution Enzymatic Kinetic Resolution (e.g., with Lipase and Vinyl Acetate) start->enzymatic_resolution separation Chromatographic Separation enzymatic_resolution->separation s_enantiomer (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (unreacted) separation->s_enantiomer r_ester (R)-5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (acylated) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_enantiomer (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol hydrolysis->r_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

While direct, side-by-side experimental comparisons of the reactivity of (S)- and (R)-5-bromo-2,3-dihydro-1H-inden-2-ol are not extensively documented, their behavior can be confidently predicted based on well-established principles of stereochemistry. As chiral building blocks, their utility lies in their ability to induce stereoselectivity in chemical transformations. The choice between the (S) and (R) enantiomer will be dictated by the desired absolute configuration of the target molecule. The protocols for the synthesis of the racemic mixture and its subsequent resolution provide a practical starting point for researchers wishing to explore the applications of these valuable chiral compounds. Further experimental studies are warranted to quantify the reactivity differences and expand the synthetic utility of these versatile enantiomers.

References

  • Benchchem. A Comparative Guide to 2-Indanol Derivatives and Other Chiral Alcohols in Asymmetric Synthesis.
  • Balachandran, V., Karpagam, V., & Santhi, G. Conformational stability, vibrational spectral studies, HOMO-LUMO and NBO analyses of 2-bromo-1-Indanol based on quantum chemical calculations. Journal of Chemical and Pharmaceutical Research.
  • Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones.
  • Benchchem.
  • Le Barbu-Debus, K., Broquier, M., Mahjoub, A., & Zehnacker-Rentien, A. (2009). Chiral recognition in jet-cooled complexes of (1R,2S)-(+)-cis-1-amino-2-indanol and methyl lactate: on the importance of the CH⋯π interaction. Physical Chemistry Chemical Physics, 11(35), 7589.
  • Ghosh, A. K., & Fidanze, S. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Accounts of Chemical Research, 39(8), 539–548.
  • Asymmetric Synthesis. University of York.
  • PubChem. 2-Bromo-1-indanol.
  • PubChem. (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol.
  • ResearchGate. Chiral recognition in jet-cooled complexes of (1R,2S)-(+)-cis-1-amino-2- indanol and methyl lactate: On the importance of the CH⋯π interaction.
  • Sci-Hub. Chiral recognition in jet-cooled complexes of (1R,2S)-(+)-cis-1-amino-2-indanol and methyl lactate: on the importance of the CH⋯π interaction.
  • Tokyo Chemical Industry. Chiral Auxiliaries and Optical Resolving Agents.
  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 323-333.
  • Igawa, K., Asano, S., Yoshida, Y., Kawasaki, Y., & Tomooka, K. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651–9657.
  • Semantic Scholar.
  • Benchchem.
  • Practical catalytic enantioselective synthesis of 2,3-dihydroquin-azolinones by chiral brønsted acid catalysis. Organic & Biomolecular Chemistry.
  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI.
  • de la Cruz, J. C., & Ortiz, A. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Brazilian Chemical Society, 25(11), 1969-1988.
  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
  • Lou, S., & Schaus, S. E. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC.
  • Asymmetric Hydride Shift Reactions Catalyzed by Chiral Aluminium Complexes. PMC.
  • Kliman, L. T., Mlynarski, S. N., Ferris, G. E., & Morken, J. P. (2012). Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation. Journal of the American Chemical Society, 134(43), 17932–17935.
  • The Positive Outlooks of Studying Negatively-Charged Chiral Molecules. Fritz Haber Institute.
  • 5-bromo-2-indanol - C9H9BrO, density, melting point, boiling point, structural formula, synthesis.
  • Facile Green Synthesis of Bromoaniline Molecules: An Experimental and Computational Insight into their Antifungal Behaviour. Asian Journal of Chemistry.
  • Chemo- and diastereoselective synthesis of spiro-iminoindoline-pyrazolines as potential antioxidant reagents. PubMed.
  • THE NAG
  • Highly Enantioselective Catalytic Synthesis of Functionalized Chiral Diazoacetoacet
  • evans enolate alkyl
  • Asymmetric Synthesis. University of York.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Saito, A., Umakoshi, M., Yagyu, N., & Hanzawa, Y. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783–1785.
  • ResearchGate. (PDF)

A Comparative Guide to Chiral HPLC Method Validation for Resolving (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The separation and quantification of enantiomers are of paramount importance in the pharmaceutical industry. The distinct three-dimensional arrangements of chiral molecules can lead to significant differences in their pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the definitive method for analyzing chiral compounds, offering the selectivity required to resolve these mirror-image isomers.[1][2]

This guide provides an in-depth comparison of chiral HPLC methods for the resolution of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol enantiomers. It details the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), and includes comprehensive experimental protocols to ensure the development of a robust and reliable analytical method.[3][4][5]

The Criticality of Chiral Separation and Method Validation

The differential biological activity of enantiomers necessitates their separation and accurate quantification. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[6] Therefore, regulatory agencies mandate the marketing of only the active enantiomer for many chiral drugs.[6]

Method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[1] For chiral HPLC methods, this ensures the dependable and precise quantification of each enantiomer, which is crucial for controlling the undesired enantiomer as a chiral impurity.[1][7]

Comparative Performance of Chiral Stationary Phases

The cornerstone of a successful enantiomeric separation is the selection of the appropriate Chiral Stationary Phase (CSP).[1] CSPs create a chiral environment that allows for differential interactions with the enantiomers, leading to their separation.[8] Polysaccharide-based columns, such as those derived from cellulose or amylose, are widely utilized due to their broad applicability and ability to form diastereomeric complexes with analytes through hydrogen bonding, dipole-dipole, and π-π interactions.[1][6][9]

Below is a comparative performance summary of two common types of polysaccharide-based CSPs for the separation of a racemic mixture of 5-Bromo-2,3-dihydro-1H-inden-2-ol.

ParameterMethod 1: Amylose-Based CSPMethod 2: Cellulose-Based CSP
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 265 nmUV at 265 nm
Retention Time (R-enantiomer) 8.5 min10.2 min
Retention Time (S-enantiomer) 10.1 min12.5 min
Separation Factor (α) 1.251.29
Resolution (Rs) > 2.0> 2.2

Analysis: Both amylose- and cellulose-based CSPs demonstrate effective separation of the 5-Bromo-2,3-dihydro-1H-inden-2-ol enantiomers. The cellulose-based CSP in Method 2 provides a slightly better separation factor and resolution, though with longer retention times. The choice between them may depend on factors such as desired analysis time and specific resolution requirements.

The Chiral HPLC Method Validation Workflow

The development and validation of a chiral HPLC method is a systematic process that begins with method development to achieve baseline separation, followed by a rigorous validation phase in accordance with regulatory guidelines to ensure the method is fit for its intended purpose.[1]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Screening Column & Mobile Phase Screening Method_Optimization Method Optimization Column_Screening->Method_Optimization System_Suitability System Suitability Method_Optimization->System_Suitability Transition to Validation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability->Specificity G cluster_0 Core Validation Parameters cluster_1 Quantitative Performance cluster_2 Method Boundaries Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Specificity->Linearity System_Suitability System Suitability System_Suitability->Accuracy System_Suitability->Precision System_Suitability->Linearity LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->LOD_LOQ Precision->Robustness Linearity->LOD_LOQ Linearity->Robustness

Sources

A Comparative Guide to Metal-Catalyzed Asymmetric Reduction of 5-Bromo-2-Indanone to (S)-5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of (S)-5-Bromoindan-2-ol

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure molecules is not merely an academic exercise but a critical necessity for ensuring drug safety and efficacy.[1][2] The human body, with its chiral enzymes and receptors, often interacts differently with each enantiomer of a drug molecule; one may be therapeutic while the other is inactive or even toxic.[2][3] (S)-5-bromoindan-2-ol is a key chiral building block, a versatile intermediate whose rigid bicyclic framework and functional handles—a stereodefined alcohol and a strategically placed bromine atom—allow for its elaboration into a wide range of complex, biologically active molecules. Its derivatives are integral to scaffolds used in medicinal chemistry, particularly for targeting neurological and cardiovascular diseases.[4][5]

The most direct and atom-economical route to this valuable synthon is the asymmetric reduction of the prochiral ketone, 5-bromo-2-indanone. This guide provides an in-depth, objective comparison of leading metal-based catalytic systems for this transformation. We will move beyond a simple recitation of results to dissect the underlying causality of catalyst performance, offering field-proven insights into the selection and implementation of Ruthenium, Rhodium, and Iridium-based systems, alongside the classic Corey-Bakshi-Shibata (CBS) reduction as a benchmark. Our focus is on providing actionable data and robust protocols to empower researchers in drug discovery and process development.

Comparative Analysis of Leading Catalytic Systems

The choice of a catalyst for asymmetric reduction is a multi-parameter optimization problem. Key metrics include not only the enantiomeric excess (ee) and chemical yield but also the catalyst's activity (turnover number/frequency), operational simplicity, and cost. The following table summarizes the performance of four distinct and highly effective catalytic approaches for the asymmetric reduction of ketones, providing a framework for selecting the optimal system for the synthesis of (S)-5-bromoindan-2-ol.

Catalyst SystemTypical Catalyst Loading (mol%)Hydrogen SourceTypical ConditionsYield (%)ee (%)Key AdvantagesKey Limitations
Ru-TsDPEN (Noyori-type)0.1 - 1.0HCOOH/NEt₃ or i-PrOH25-80 °C, Inert atm.>90>98High enantioselectivity, well-established, broad substrate scope.[6][7]Requires inert atmosphere; can be slower than Iridium catalysts.
Rh-TsDPEN (Tethered)0.1 - 1.0HCOOH/NEt₃Room Temp, Inert atm.>95>99Excellent for α-halo ketones, high activity and stability.[8][9]Catalyst cost can be higher than Ruthenium analogues.
Ir-P,N,N (Zhou-type)0.001 - 0.1H₂ (gas) or i-PrOH/EtOH25-50 °C, Inert atm.>98>99Extremely high activity (TON/TOF), very low catalyst loading.[10][11]Requires handling of H₂ gas for hydrogenation; ligand synthesis can be complex.
Corey-Bakshi-Shibata (CBS) 5 - 20BH₃·THF or BH₃·SMe₂-20 to 25 °C, Inert atm.>95>97Predictable stereochemical outcome, non-transition metal based.[12][13]Stoichiometric borane source required; cryogenic temperatures may be needed.

Mechanistic Insights and In-Depth Catalyst Discussion

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. While all these systems deliver the desired chiral alcohol, the pathways through which they operate are fundamentally different.

Ruthenium and Rhodium: The Power of Bifunctional Catalysis

The catalysts developed by Noyori and co-workers, typically of the form [(arene)Ru(II)(TsDPEN)Cl] or [Cp*Rh(III)(TsDPEN)Cl], operate via a sophisticated "metal-ligand bifunctional" mechanism.[7][14] This is an outer-sphere mechanism, meaning the ketone substrate never directly coordinates to the metal center.

Causality of Action:

  • Activation: The pre-catalyst is activated in the presence of a base (like triethylamine or isopropanol) to form a metal-hydride species.

  • Transition State Assembly: The crucial step involves the formation of a six-membered pericyclic transition state. The N-H proton of the diamine ligand acts as a Brønsted acid, protonating the carbonyl oxygen, while the metal-hydride simultaneously delivers a hydride to the carbonyl carbon.[14]

  • Stereochemical Control: The chirality of the product is dictated by the chiral diamine ligand (e.g., (1S,2S)-TsDPEN for the (S)-alcohol). The bulky substituents on the ligand create a chiral pocket, forcing the ketone to approach from a specific face to minimize steric hindrance. The aryl ring of the ketone often engages in a stabilizing CH/π interaction with the catalyst's arene or Cp* ligand, further locking in a preferred orientation.[15]

Rhodium(III) catalysts, particularly tethered versions where the Cp* and diamine ligands are linked, often exhibit enhanced stability and activity.[9][16] They have shown exceptional performance for reducing α-halo ketones, a class of substrates to which 5-bromo-2-indanone is electronically related, making them a highly compelling choice.[9]

Asymmetric_Transfer_Hydrogenation_Cycle Precatalyst [M(arene)Cl(S,S-TsDPEN)] Pre-catalyst ActiveCatalyst [M(arene)H(S,S-TsDPEN)] Active Metal-Hydride Precatalyst->ActiveCatalyst + HCOO⁻ - Cl⁻, -CO₂ TransitionState Six-Membered Transition State ActiveCatalyst->TransitionState + Substrate base_out NEt₃H⁺ + CO₂ ActiveCatalyst->base_out ProductComplex [M(arene)(S-Alcohol-O⁻)] Product Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + HCOOH - Product product_out (S)-5-bromoindan-2-ol (Product) ProductComplex->product_out sub_start 5-bromo-2-indanone (Substrate) sub_start->TransitionState h_source HCOOH / NEt₃ (H- Source) h_source->Precatalyst

Fig 1. General catalytic cycle for Ru/Rh-catalyzed Asymmetric Transfer Hydrogenation.
Iridium Catalysts: The Pinnacle of Activity

Iridium catalysts modified with chiral tridentate ligands (e.g., P,N,N or P,N,O types) represent the cutting edge in asymmetric hydrogenation, often achieving turnover numbers (TONs) in the tens of thousands.[10][17] These systems typically operate under direct H₂ pressure but can also be adapted for transfer hydrogenation. Their remarkable activity stems from the unique electronic properties of iridium and the rigid, well-defined chiral environment created by the tridentate ligand, which ensures high stereochemical fidelity throughout the catalytic cycle.[10]

Corey-Bakshi-Shibata (CBS) Reduction: A Stoichiometric Hydride Approach

The CBS reduction offers a robust alternative using a main-group element.[12][13] The catalyst is a chiral oxazaborolidine, typically derived from proline.

Causality of Action:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen of the oxazaborolidine coordinates to borane (BH₃). This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[13][18]

  • Ketone Coordination & Hydride Transfer: The ketone's carbonyl oxygen, being Lewis basic, coordinates to the now highly Lewis acidic endocyclic boron. The geometry of the oxazaborolidine ring forces the ketone to bind in a specific orientation, with the larger substituent pointing away to minimize steric clash. Hydride is then delivered from the complexed borane to one face of the ketone, leading to the predictable formation of one enantiomer of the alcohol.[19][20]

This method's predictability is one of its greatest strengths, making it a go-to choice for complex molecule synthesis.[18][21]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding the maintenance of an inert atmosphere, is critical for achieving high selectivity and reproducibility.

Experimental_Workflow A 1. Reaction Setup (Oven-dried flask, N₂/Ar purge) B 2. Reagent Charging (Add solvent, catalyst, substrate) A->B C 3. Initiate Reaction (Add H-source, set temperature) B->C D 4. Monitor Progress (TLC or GC analysis) C->D E 5. Quench & Work-up (Add water/buffer, extract with organic solvent) D->E Upon completion F 6. Purification (Flash column chromatography) E->F G 7. Analysis (NMR for structure, Chiral HPLC for ee%) F->G

Fig 2. Standard workflow for asymmetric reduction experiments.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst System: [(p-cymene)RuCl((1S,2S)-TsDPEN)]

  • Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope)

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [(p-cymene)RuCl((1S,2S)-TsDPEN)] (0.01 mmol, 1 mol%).

  • Add 5-bromo-2-indanone (1.0 mmol, 1.0 equiv).

  • Add degassed anhydrous dichloromethane (DCM) or isopropanol (5 mL).

  • Stir the mixture to ensure dissolution.

  • Add the formic acid/triethylamine azeotropic mixture (0.5 mL) via syringe.

  • Stir the reaction mixture at 30 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 4-12 hours), quench the reaction by adding 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-bromoindan-2-ol.

  • Determine enantiomeric excess by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
  • Catalyst System: [Cp*RhCl((1S,2S)-TsDPEN)]

  • Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope)

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [Cp*RhCl((1S,2S)-TsDPEN)] (0.01 mmol, 1 mol%).

  • Add 5-bromo-2-indanone (1.0 mmol, 1.0 equiv).

  • Add degassed anhydrous acetonitrile (5 mL).

  • Add the formic acid/triethylamine azeotropic mixture (0.5 mL) via syringe.

  • Stir the reaction vigorously at room temperature (25 °C). This reaction is often significantly faster than its Ruthenium counterpart.[9] Monitor progress by TLC.

  • Upon completion (typically 1-4 hours), perform the aqueous work-up and purification as described in Protocol 1.

  • Determine enantiomeric excess by chiral HPLC analysis.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction
  • Catalyst System: (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene)

  • Hydrogen Source: Borane-dimethyl sulfide complex (BH₃·SMe₂)

Methodology:

  • To an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) via syringe.

  • Slowly add borane-dimethyl sulfide complex (1.1 mmol, 1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 10 minutes.

  • Prepare a separate solution of 5-bromo-2-indanone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion (typically 1-2 hours), quench the reaction by slowly and carefully adding methanol (5 mL) dropwise at 0 °C (CAUTION: H₂ gas evolution).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify and analyze the product as described in Protocol 1.

Conclusion and Recommendations

The asymmetric reduction of 5-bromo-2-indanone is a well-solved problem with several excellent catalytic solutions.

  • For reliability and broad applicability , the Noyori-type Ruthenium catalysts are an excellent starting point, backed by a vast body of literature and predictable performance.[6][22]

  • For substrates like 5-bromo-2-indanone, where an electron-withdrawing group is present, the tethered Rhodium(III) catalyst may offer superior activity and selectivity, often at milder conditions.[9][16]

  • When catalyst efficiency is the absolute priority and the infrastructure for handling pressurized hydrogen gas is available, Iridium-based systems are unmatched, allowing for extremely low catalyst loadings that are ideal for large-scale synthesis.[10][11]

  • The CBS reduction remains a premier choice for its predictable stereochemical outcome and for situations where avoiding transition metals is desirable. Its operational simplicity (at lab scale) makes it highly valuable for rapid synthesis of chiral alcohols for screening programs.[13][21]

Ultimately, the optimal choice will depend on the specific project goals, including scale, cost constraints, and available equipment. This guide provides the foundational data and protocols to make an informed, evidence-based decision, accelerating the path from a prochiral ketone to a valuable, enantiomerically pure pharmaceutical intermediate.

References

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. American Chemical Society.
  • Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Block Copolymer Complexes in Aqueous Micelles. Unknown Source.
  • A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters. [Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? PMC. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

  • Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. PubMed. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones.
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. PubMed. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Ketones in Ethanol. Synfacts. [Link]

  • Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsatur
  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [Link]

  • A New Class of Asymmetric Ketone Hydrogenation Catalysts. University of Warwick. [Link]

  • Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Unknown Source.
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. ARKIVOC. [Link]

  • Method for preparing 5-bromoindole.
  • 5-bromo-2-indanol. ChemSrc. [Link]

  • A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of Johannesburg. [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Asymmetric reduction of ketones with boron and aluminium complexes of 2. ResearchGate. [Link]

  • Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. MDPI. [Link]

Sources

A Comparative Guide to the Reactivity of Bromo-Indanol Isomers in Cross-Coupling Reactions: (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol vs. 5-bromo-1-indanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indane scaffold is a privileged structure, offering a versatile three-dimensional framework for the design of novel therapeutics and functional materials. The functionalization of this core, particularly through the strategic introduction of aryl, alkyl, and amino groups via cross-coupling reactions, is a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparison of the anticipated reactivity of two key bromo-indanol building blocks: (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol and 5-bromo-1-indanol, in palladium-catalyzed cross-coupling reactions.

While direct head-to-head comparative studies for these specific isomers are not extensively documented in the current literature, this guide will leverage established principles of organic chemistry and data from structurally related systems to provide a predictive analysis of their performance. We will explore the subtle yet significant influence of the hydroxyl group's position on the steric and electronic environment of the molecule, and how this is likely to impact the efficiency and outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Structural and Electronic Profiles of the Isomers

The key distinction between (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol and 5-bromo-1-indanol lies in the position of the hydroxyl group on the five-membered ring. This seemingly minor structural variance has profound implications for the molecule's reactivity.

  • 5-bromo-1-indanol: The hydroxyl group is positioned at the benzylic C1 position. This placement can lead to greater steric hindrance around the adjacent ortho-position of the aromatic ring. Furthermore, the proximity of the hydroxyl group to the aromatic ring may allow for potential coordination to the palladium catalyst, which could either be beneficial or detrimental to the catalytic cycle depending on the specific reaction conditions.

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol: In this isomer, the hydroxyl group is located at the C2 position, more distant from the aromatic ring and the site of the carbon-bromine bond. This spatial separation is expected to minimize steric hindrance around the bromine atom, potentially leading to faster oxidative addition, a key step in many cross-coupling catalytic cycles. The remote hydroxyl group is less likely to directly participate in the coordination sphere of the palladium catalyst during the cross-coupling event.

G cluster_0 (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol cluster_1 5-bromo-1-indanol 2-ol 2-ol 1-ol 1-ol G BromoIndanol Bromo-Indanol Isomer OxidativeAddition Oxidative Addition BromoIndanol->OxidativeAddition ArylBoronicAcid Arylboronic Acid Transmetalation Transmetalation ArylBoronicAcid->Transmetalation Pd_catalyst Pd(0) Catalyst + Ligand Pd_catalyst->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation Solvent Solvent (e.g., DME/H2O) CoupledProduct Coupled Indanol Product OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd_catalyst Catalyst Regeneration ReductiveElimination->CoupledProduct G BromoIndanol Bromo-Indanol Isomer OxidativeAddition Oxidative Addition BromoIndanol->OxidativeAddition Amine Amine (R2NH) AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Pd_catalyst Pd(0) Catalyst + Ligand Pd_catalyst->OxidativeAddition Base Base (e.g., NaOtBu) Base->AmineCoordination Solvent Solvent (e.g., Toluene) ArylAmine Aryl-Amine Product OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->Pd_catalyst Catalyst Regeneration ReductiveElimination->ArylAmine

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation of (S)-5-Bromoindane-2-ol Purity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiopurity in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The chiral intermediate, (S)-5-bromoindane-2-ol, is a key building block in the synthesis of various advanced therapeutic agents. Its stereochemical integrity is paramount, as the presence of its unwanted counterpart, the (R)-enantiomer, can introduce impurities that may be inactive, less active, or, in the worst-case scenario, contribute to off-target effects and toxicity.

Therefore, the rigorous validation of its enantiomeric and chemical purity is a non-negotiable step in the quality control pipeline. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for this task, offering a powerful combination of high-resolution separation and definitive mass-based identification. This guide provides an in-depth, experience-driven comparison of GC-MS with other analytical methodologies for the purity validation of (S)-5-bromoindane-2-ol, grounded in the principles of scientific integrity and regulatory compliance.

Part 1: The GC-MS Approach to Purity Validation

The fundamental principle behind the chiral GC separation of enantiomers lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP) within the GC column.[1] These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, consequently, their separation.[1] The mass spectrometer then provides unambiguous identification and quantification of the separated components.

Expert Insights into Method Development

A robust analytical method is not merely a set of parameters; it is the culmination of a logical, science-driven optimization process. For (S)-5-bromoindane-2-ol, the journey from a crude sample to a validated purity result involves several critical decisions.

  • The Choice of Chiral Stationary Phase (CSP): The heart of the chiral separation is the GC column. For chiral alcohols, derivatized cyclodextrins are the workhorses of the industry.[2][3] Columns such as those based on permethylated beta-cyclodextrin (e.g., Astec® CHIRALDEX® or Supelco® DEX™) are excellent starting points due to their proven selectivity for a wide range of chiral compounds, including alcohols.[4][5] The selection is driven by the need for sufficient interaction between the analyte and the CSP to form the transient diastereomeric adducts necessary for separation.[1]

  • The Question of Derivatization: While some chiral alcohols can be analyzed directly, derivatization is often a strategic choice to enhance analytical performance.[2] Converting the polar hydroxyl group of 5-bromoindane-2-ol into a less polar ester (e.g., an acetate or trifluoroacetate) can significantly improve its volatility and thermal stability, leading to sharper, more symmetrical peaks and improved resolution.[2] This is a crucial step to prevent peak tailing, which can compromise the accurate quantification of a minor enantiomeric impurity. However, the derivatization reaction itself must be validated to ensure it does not induce racemization.[2]

  • Optimizing GC-MS Parameters for Sensitivity and Specificity:

    • Injection Mode: A split injection is typically used to introduce a small, precise amount of the sample onto the column, preventing overload, which is crucial for maintaining the high efficiency of capillary columns.[6]

    • Oven Temperature Program: A carefully controlled temperature ramp is essential. A slow ramp rate allows for the delicate thermodynamic differences between the diastereomeric complexes to manifest as a separation in retention time.[7]

    • Mass Spectrometer Mode: While a full scan mode is useful for initial identification, Selected Ion Monitoring (SIM) is the gold standard for quantification.[6][8] By monitoring only a few characteristic ions of the target analyte and its impurities, the signal-to-noise ratio is dramatically increased, enabling the detection and quantification of trace-level enantiomeric impurities and other by-products with high sensitivity.[1][6]

Workflow for GC-MS Purity Validation

The following diagram illustrates a comprehensive workflow for the validation of (S)-5-bromoindane-2-ol purity, from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Data Analysis & Method Validation (ICH Q2) Sample Test Sample of (S)-5-bromoindane-2-ol Deriv Derivatization (e.g., Acetylation) Sample->Deriv Standard Reference Standards (S)-enantiomer, (R)-enantiomer, & potential impurities Standard->Deriv Dilute Dilution in Appropriate Solvent Deriv->Dilute GC_Inject GC Injection (Split Mode) Dilute->GC_Inject GC_Sep Chiral GC Column Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Data Data Acquisition & Peak Integration MS_Detect->Data Purity Calculate Purity & Impurity Levels Data->Purity Validation Validate Method: Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness Purity->Validation

Caption: GC-MS Validation Workflow for (S)-5-bromoindane-2-ol.

Protocol: Validated GC-MS Method for Enantiomeric Purity

This protocol is a robust starting point and must be validated in accordance with internal SOPs and regulatory guidelines such as ICH Q2(R1).[9][10][11][12]

1. Materials and Reagents:

  • (S)-5-bromoindane-2-ol (Test Sample)

  • (R,S)-5-bromoindane-2-ol (Racemic Reference)

  • Acetic Anhydride (Derivatizing Agent)

  • Pyridine (Catalyst)

  • Ethyl Acetate (Solvent, HPLC Grade)

  • Nitrogen gas for drying

2. Standard and Sample Preparation (Derivatization):

  • Accurately weigh ~10 mg of the reference standard or test sample into a 2 mL vial.

  • Add 200 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of ethyl acetate. This is the stock solution.

  • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) for GC-MS analysis.

  • Prepare a series of calibration standards from the racemic reference stock solution to determine linearity and LOQ.

3. GC-MS Instrumental Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film) or equivalent
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 100°C (hold 1 min), ramp at 2°C/min to 180°C, hold for 5 min
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalent
Ionization Mode Electron Impact (EI), 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Determine characteristic ions from a full scan of the derivatized analyte (e.g., molecular ion, key fragments).

4. Method Validation Parameters:

ParameterAcceptance Criteria & Rationale
Specificity Baseline resolution (Rs > 1.5) between the (S) and (R) enantiomer peaks. The method must also distinguish the analyte from synthesis-related impurities.[13][14][15]
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve of the (R)-enantiomer over the specified range (e.g., LOQ to 1.0% of the main peak).[16]
LOD & LOQ Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ. LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).[6][10]
Accuracy Recovery of spiked (R)-enantiomer should be within 90-110% at three concentration levels.[7]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 10% at the quantitation limit.[7][9]
Robustness Method performance should remain acceptable with deliberate small variations in flow rate (±5%), oven temperature (±2°C), and ramp rate (±10%).[9]

Part 2: A Comparative Guide to Alternative Analytical Technologies

While GC-MS is a formidable tool, a comprehensive understanding requires an objective comparison with other viable techniques. The choice of method is often dictated by the specific requirements of the analysis, such as sample properties, required sensitivity, and available instrumentation.[17]

Technique Comparison
FeatureGC-MS (Chiral) HPLC / SFC (Chiral) NMR (with Chiral Derivatizing Agents)
Principle Vapor-phase separation on a chiral stationary phase followed by mass-based detection.[1][18]Liquid or supercritical fluid phase separation on a chiral stationary phase followed by UV or MS detection.[3][19]Formation of diastereomers with a chiral derivatizing agent (CDA), which are distinguishable by NMR spectroscopy.[20][21]
Selectivity Excellent; high-resolution capillary columns provide great separating power. MS adds a second dimension of specificity.Very good to excellent; a wide variety of chiral stationary phases are available for method development.[19]Good; depends on the effectiveness of the CDA in inducing chemical shift differences between the diastereomers.[22]
Sensitivity High, especially in SIM mode (pg to ng level).[6] Ideal for trace impurity analysis.Moderate (HPLC-UV) to High (HPLC-MS). SFC can offer improved sensitivity over HPLC.[23]Low; typically requires mg quantities of sample. Not suitable for trace analysis.[22]
Sample Requirements Volatile and thermally stable (or can be made so via derivatization).[18]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[23]Soluble in a suitable deuterated solvent. Sample must be relatively pure.
Pros Unmatched resolution, high sensitivity, and definitive structural confirmation from mass spectra.[1]Broad applicability, robust and widely used in QC labs. SFC is fast and "greener."[19][23]Provides structural information, can determine absolute configuration in some cases, no chromatography needed.[19][21]
Cons Limited to volatile/thermally stable compounds. Derivatization can add complexity.Higher solvent consumption (HPLC), potentially lower peak efficiency than capillary GC.[3]Low sensitivity, requires pure CDAs, potential for spectral overlap in complex molecules.[22]
Decision Framework for Method Selection

Choosing the right analytical tool is a strategic decision. The following diagram provides a logical framework for selecting the most appropriate technique for chiral purity analysis.

Decision_Tree Start Start: Need to determine enantiomeric purity of (S)-5-bromoindane-2-ol Q_Volatile Is the analyte volatile & thermally stable (or can be derivatized)? Start->Q_Volatile A_GC Use Chiral GC-MS Q_Volatile->A_GC Yes A_LC Use Chiral HPLC or SFC Q_Volatile->A_LC No Q_Sensitivity Is trace-level quantification (e.g., <0.1%) required? A_GC->Q_Sensitivity A_LC->Q_Sensitivity A_SIM GC-MS in SIM mode is ideal. LC-MS is a strong alternative. Q_Sensitivity->A_SIM Yes A_UV HPLC-UV may be sufficient. Q_Sensitivity->A_UV No Q_Structure Is structural confirmation or absolute configuration needed? A_SIM->Q_Structure A_UV->Q_Structure A_NMR Use NMR with Chiral Derivatizing Agents (CDA) Q_Structure->A_NMR Yes A_Standard Standard chromatographic methods are sufficient. Q_Structure->A_Standard No

Caption: Decision tree for selecting a chiral analysis technique.

Conclusion: Ensuring Quality Through Rigorous and Appropriate Validation

For the specific task of validating the purity of (S)-5-bromoindane-2-ol, GC-MS emerges as a superior technique , offering an unparalleled combination of high chromatographic resolution and the definitive identification power of mass spectrometry. Its sensitivity, particularly in the SIM mode, is perfectly suited for the stringent control of enantiomeric and other process-related impurities demanded in pharmaceutical development.

However, the "best" method is always context-dependent. Chiral HPLC and SFC remain indispensable tools, especially for less volatile compounds, while NMR with chiral derivatizing agents offers unique structural insights that are complementary to separation-based techniques.

Ultimately, regardless of the chosen technology, the integrity of the data hinges on a thorough and systematic method validation process. Adherence to the principles outlined in guidelines like ICH Q2(R1) is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the method is robust, reliable, and fit for its intended purpose—guaranteeing the quality and safety of the final pharmaceutical product.[9][10][11][24]

References

  • Title: ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: The Study of Chiral Stationary Phases for Gas Chromatography Source: AZoM URL: [Link]

  • Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids Source: ResearchGate URL: [Link]

  • Title: Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones Source: PubMed URL: [Link]

  • Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids Source: PubMed URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Gcms.cz URL: [Link]

  • Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: PMC URL: [Link]

  • Title: Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY Source: Victoria University of Wellington URL: [Link]

  • Title: Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]

  • Title: A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Chiral GC Columns | Gas Chromatography Source: Agilent URL: [Link]

  • Title: Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Publications URL: [Link]

  • Title: Gas chromatographic separation of enantiomers on novel chiral stationary phases Source: ResearchGate URL: [Link]

  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: MDPI URL: [Link]

  • Title: Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils Source: ResearchGate URL: [Link]

  • Title: A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis Source: Scientific & Academic Publishing URL: [Link]

  • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: PMC URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE Source: IJPSR URL: [Link]

  • Title: Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection Source: MDPI URL: [Link]

  • Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone Source: ResearchGate URL: [Link]

  • Title: GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi Source: Pharmacognosy Journal URL: [Link]

  • Title: Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, a halogenated organic compound. By understanding the chemical's characteristics and the regulatory landscape, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by a set of overarching principles designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a framework known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered waste generators and are subject to these regulations, which may be enforced by state agencies.[1]

A fundamental practice in laboratory waste management is the proper identification and segregation of hazardous materials.[2] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[3] This "assume hazardous" policy ensures that no potentially dangerous material is inadvertently mishandled.

Hazard Assessment of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Based on data from analogous bromo-indanone and bromo-indazole compounds, (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is anticipated to exhibit the following hazards:

Hazard CategoryDescriptionPrecautionary Statements (Inferred)
Skin Irritation Causes skin irritation upon contact.[4][5]P264: Wash hands and any exposed skin thoroughly after handling.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7]
Serious Eye Irritation Causes serious eye irritation.[4][5][6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[4][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P271: Use only outdoors or in a well-ventilated area.[4][6]
Acute Toxicity (Oral) May be harmful if swallowed.[8]P270: Do not eat, drink or smoke when using this product.[9]

These inferred hazards underscore the importance of proper personal protective equipment (PPE) and careful handling during all stages of use and disposal.

Step-by-Step Disposal Protocol

The proper disposal of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol involves a systematic approach to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) suitable for handling halogenated organic compounds.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][7]

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

Waste Segregation and Collection

Proper segregation is critical for safe and cost-effective disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids.[10] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol".[3][10] Do not use abbreviations or chemical formulas.[10] The date when the first waste is added to the container should also be recorded.[11]

  • Incompatible Wastes: Do not mix this waste with other incompatible materials. For instance, keep acids segregated from bases and oxidizing agents away from flammable liquids.[12] As a halogenated compound, it should be kept separate from non-halogenated organic waste to facilitate proper disposal and reduce costs.[13]

Caption: Workflow for the disposal of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Storage of Waste

Waste containers must be stored in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.[11] This area should be secure and under the control of the laboratory operator.[11] Containers must be kept closed at all times except when adding waste.[3][10][11]

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

When the container is full or ready for pickup, complete a hazardous waste pickup request form as required by your institution.[3] Provide accurate information about the contents of the container.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.[10]

  • Clean Up: For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[4] Avoid creating dust.[4][7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[4][6]

For large spills, contact your institution's EHS department or emergency response team immediately.[10]

Regulatory Considerations and Best Practices

  • Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month (Large Quantity Generators, Small Quantity Generators, and Very Small Quantity Generators).[14] Your generator status determines specific requirements for waste accumulation time limits and documentation.[14][15]

  • Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible. This can be achieved through careful planning of experiments and using only the necessary amount of material.

  • Training: All laboratory personnel who handle hazardous chemicals must receive training on proper waste handling and disposal procedures.[2][12]

The ultimate disposal method for halogenated organic compounds like (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][17] This process is effective in destroying the organic molecule and preventing its release into the environment.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, upholding their commitment to a safe and sustainable laboratory environment.

References

  • Duke University. (n.d.). Laboratory Chemical Waste Management Practices. Duke Safety. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • M*, A. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December).
  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(1), 11301.
  • American Chemistry Council. (n.d.).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20).
  • CymitQuimica. (2026, January 27). Safety Data Sheet: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Fisher Scientific. (2025, December 19).

Sources

Comprehensive Safety & PPE Protocol for Handling (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to ensure maximum safety and logistical efficiency when handling (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (CAS: 862135-61-3)[1]. This compound is a critical halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to its brominated indanol structure, it presents specific toxicological and physical hazards that require strict adherence to tailored Personal Protective Equipment (PPE) and handling protocols[2].

This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, empowering researchers to build self-validating safety systems in their laboratories.

Chemical Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The presence of the bromine atom on the indane ring significantly increases the molecule's lipophilicity compared to unhalogenated indanols. This lipophilic nature allows the compound to readily penetrate the lipid bilayers of human skin, leading to acute irritation[3]. Furthermore, as a crystalline solid, any mechanical agitation can generate fine particulates that act as severe respiratory and ocular irritants[2].

Quantitative Hazard Data & GHS Classification
Property / HazardSpecification / GHS CodeOperational Implication
CAS Number 862135-61-3[1]Primary identifier for exact SDS retrieval and inventory tracking.
Molecular Weight 213.07 g/mol [4]Heavy, lipophilic halogenated compound; poor aqueous solubility.
Signal Word Warning (GHS07)[2]Indicates moderate acute toxicity; requires controlled handling.
Oral Toxicity H302 (Harmful if swallowed)[2]Strict prohibition of food/drink in the laboratory environment.
Skin/Eye Irritation H315, H319[3]Mandates chemical-resistant gloves and tightly fitting safety goggles.
Inhalation Hazard H332, H335[3]Requires handling exclusively within a certified chemical fume hood.

Core Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The selection must be dictated by the physical state of the compound and the solvent system in use.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-compliant tightly fitting safety goggles[3].

    • Causality: Standard safety glasses with side shields are insufficient against the fine airborne dust generated when weighing the solid. If handling large volumes of solutions, a full face shield over goggles is recommended to prevent splash injuries.

  • Skin & Hand Protection (Solvent-Dependent):

    • Handling Dry Solid: Standard nitrile examination gloves (minimum 0.11 mm thickness) provide an excellent physical barrier against the dry powder[5].

    • Handling in Solution: In synthetic applications, (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is frequently dissolved in halogenated solvents like dichloromethane (DCM). Crucial Note: DCM permeates standard nitrile gloves in less than 3 minutes. The solvent acts as a carrier, dragging the lipophilic brominated indanol directly into the skin. If handling in DCM, you must upgrade to fluorinated rubber (Viton) or laminate (Silver Shield) gloves.

  • Respiratory Protection:

    • Requirement: Handling must be confined to a certified chemical fume hood operating at a minimum face velocity of 100 fpm[5].

    • Causality: The compound carries H332 and H335 hazard statements[3]. Electrostatic forces during weighing can cause the fine powder to aerosolize. If a fume hood is temporarily unavailable (e.g., during a spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory to filter out the brominated dust[5].

Step-by-Step Operational Workflow

To ensure a self-validating safety system, execute the following procedural steps when setting up your reaction:

  • Pre-Operation Setup:

    • Verify the fume hood flow rate monitor reads 100 fpm.

    • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

    • Lay down an anti-static weighing mat to prevent the charged powder from dispersing upon opening the container.

  • Donning PPE:

    • Inspect gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

    • Don a flame-resistant, fully buttoned lab coat and safety goggles[3].

  • Chemical Handling:

    • Open the reagent bottle only inside the fume hood[5].

    • Use a grounded, anti-static spatula for transferring the solid to prevent aerosolization.

  • Post-Operation Decontamination:

    • Wipe down the exterior of the reagent bottle with a damp paper towel before returning it to the desiccator or storage cabinet.

    • Wash hands and forearms thoroughly with soap and water immediately after removing gloves[2].

Spill Response & Halogenated Waste Disposal Plan

Halogenated compounds require specialized disposal pathways to prevent environmental contamination and dangerous byproducts during incineration.

Spill Mitigation Protocol
  • Evacuate & Isolate: Clear personnel from the immediate area.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Contain (No Dry Sweeping): Do not dry-sweep the powder, as this will aerosolize the H335 respiratory irritant. Instead, lightly moisten the spill with a compatible solvent (e.g., isopropanol) or water to suppress dust[5].

  • Collect: Use a damp absorbent pad or specialized chemical spill kit to collect the material.

  • Sanitize: Wash the spill surface with soap and plenty of water[5].

Halogenated Waste Disposal Plan
  • Segregation: All waste containing (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol MUST be placed in a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated waste is a severe safety violation. When incinerated at standard temperatures, non-segregated brominated organics undergo incomplete combustion, generating highly toxic brominated dioxins and corrosive hydrogen bromide (HBr) gas. Proper segregation ensures the waste is processed in specialized high-temperature incinerators equipped with alkaline scrubbers.

  • Solid Waste: Contaminated gloves, weighing papers, and absorbent pads must be disposed of in a solid hazardous waste bin, specifically marked for halogenated contamination[5].

Process Visualization

The following diagram maps the logical relationship of the operational workflow, ensuring all safety checkpoints are met from setup to disposal.

G Start Pre-Operation Risk Assessment PPE Don Core PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Handle Handle (S)-5-Bromo- 2,3-dihydro-1H-inden-2-ol Hood->Handle Spill Spill Detected? Handle->Spill Clean Halogenated Spill Protocol (Wet Wipe) Spill->Clean Yes Decon Decontaminate Equipment Spill->Decon No Clean->Decon Dispose Halogenated Waste Disposal Decon->Dispose

Operational workflow for handling (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, from PPE to disposal.

References

  • Chemsrc. "General Chemical Handling & Safety Precautions". Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。